molecular formula C32H34F3N7O2 B15612523 YLIU-4-105-1

YLIU-4-105-1

货号: B15612523
分子量: 605.7 g/mol
InChI 键: QXTJBILZOATCLN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

YLIU-4-105-1 is a useful research compound. Its molecular formula is C32H34F3N7O2 and its molecular weight is 605.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C32H34F3N7O2

分子量

605.7 g/mol

IUPAC 名称

3-[2-(cyclopropanecarbonylamino)imidazo[1,2-b]pyridazin-6-yl]-N-[3-[(4-ethylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C32H34F3N7O2/c1-3-40-10-12-41(13-11-40)18-21-14-24(32(33,34)35)17-25(15-21)36-31(44)23-5-4-20(2)26(16-23)27-8-9-29-37-28(19-42(29)39-27)38-30(43)22-6-7-22/h4-5,8-9,14-17,19,22H,3,6-7,10-13,18H2,1-2H3,(H,36,44)(H,38,43)

InChI 键

QXTJBILZOATCLN-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of YLIU-4-105-1

Abstract

This compound is a novel, potent, and selective Type II inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in cytokine and growth factor signaling. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding mode, in vitro and in vivo activity, and its potential to overcome acquired resistance to other JAK2 inhibitors. The information presented is collated from publicly available research, primarily the publication "New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation."[1][2][3] This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the JAK/STAT pathway.

Introduction to the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that translates extracellular signals from a wide array of cytokines and growth factors into transcriptional regulation of target genes. This pathway plays a pivotal role in numerous cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The core components of this pathway are the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) and the STAT family of transcription factors.

Dysregulation of the JAK/STAT pathway, particularly through activating mutations in JAK2, is a hallmark of various hematological malignancies, including myeloproliferative neoplasms (MPNs) and B-cell acute lymphoblastic leukemia. The most common of these is the JAK2 V617F mutation, which leads to constitutive activation of the kinase and uncontrolled cell proliferation.

This compound: A Novel Type II JAK2 Inhibitor

This compound is a small molecule inhibitor designed to target JAK2. Unlike Type I inhibitors that bind to the active conformation of the kinase, this compound is a Type II inhibitor that binds to and stabilizes the inactive "DFG-out" conformation of the JAK2 kinase domain.[1][4] This distinct mechanism of action offers the potential for improved selectivity and the ability to overcome resistance mechanisms that affect Type I inhibitors.

Mechanism of Action of this compound

Binding Mode and Structural Insights

A co-crystal structure of this compound bound to the JAK2 kinase domain (JH1) has been determined, confirming its Type II binding mode.[1][4] The inhibitor occupies the ATP-binding pocket and stabilizes the inactive "DFG-out" conformation of the activation loop.[1][4] This is a hallmark of Type II kinase inhibitors and is distinct from Type I inhibitors like ruxolitinib, which bind to the active "DFG-in" conformation.

The binding of this compound effectively locks the kinase in a non-functional state, preventing its autophosphorylation and subsequent activation of downstream signaling.

Signaling Pathway Inhibition

By inhibiting JAK2, this compound blocks the phosphorylation and activation of its primary downstream targets, the STAT proteins, particularly STAT5. This has been demonstrated by the dose-dependent inhibition of phosphorylated STAT5 (pSTAT5) in cellular assays.[1] The inhibition of the JAK2/STAT5 signaling axis leads to the suppression of pro-proliferative and anti-apoptotic signals, ultimately resulting in reduced cell growth and induction of apoptosis in JAK2-dependent cancer cells.

JAK_STAT_Inhibition_by_YLIU_4_105_1 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Activates JAK2_active JAK2 (Active) JAK2_inactive->JAK2_active Phosphorylation STAT5_inactive STAT5 JAK2_active->STAT5_inactive Phosphorylates STAT5_active pSTAT5 STAT5_inactive->STAT5_active Nucleus Nucleus STAT5_active->Nucleus Translocates YLIU This compound YLIU->JAK2_inactive Binds & Stabilizes Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Inhibition of the JAK/STAT pathway by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/TargetMetricValueReference
Kinase InhibitionJAK2% Inhibition @ 5µM87.3%[4]
Cellular ActivityJAK2 V617F-dependent SET2 cellsPotencyMore potent than against other cell lines[2]
Downstream Signaling-pSTAT1 (Y701) InhibitionYes[4]
Downstream Signaling-pERK1/2 (T202/Y204) InhibitionVariable[4]
Downstream Signaling-pAKT (T308) InhibitionNo[4]

Table 2: In Vivo Pharmacodynamic Activity of this compound

Animal ModelParameterEffectDosingReference
rhEPO-induced polycythemia mouse modelpSTAT5Dose-dependent inhibition50 or 75 mg/kg IP daily[1][2]
rhEPO-induced polycythemia mouse modelSpleen to body weight ratioDose-dependent reduction50 or 75 mg/kg IP daily[1][2]
rhEPO-induced polycythemia mouse modelBlood reticulocyte countsDose-dependent lowering50 or 75 mg/kg IP daily[1][2]

Overcoming Acquired Resistance

A significant challenge in the treatment of JAK2-driven malignancies is the development of acquired resistance to Type I JAK2 inhibitors. The G993A mutation in the JAK2 kinase domain has been identified as a mechanism of resistance to the Type II inhibitor CHZ868. However, preclinical studies have shown that this compound and its analogs are effective against JAK2 harboring the G993A mutation, suggesting they may be able to overcome this resistance mechanism.[1][2][3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following are summaries of the key experimental methodologies used in the characterization of this compound, based on the available literature.

Biochemical Kinase Assays
  • Objective: To determine the direct inhibitory activity of this compound on the JAK2 enzyme.

  • Methodology: Recombinant JAK2 kinase activity is typically measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like Kinase-Glo®. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The inhibitory effect of this compound is determined by measuring the reduction in substrate phosphorylation across a range of inhibitor concentrations.

Cell-Based Assays
  • Objective: To assess the cellular potency and mechanism of action of this compound in relevant cancer cell lines.

  • Methodology:

    • Cell Viability Assays: Cell lines dependent on JAK2 signaling (e.g., SET2, HEL) are treated with varying concentrations of this compound for a defined period (e.g., 72 hours). Cell viability is then assessed using assays such as CellTiter-Glo® to determine the IC50 value.

    • Western Blotting: Cells are treated with this compound, and cell lysates are analyzed by western blotting to measure the levels of total and phosphorylated JAK2, STAT5, and other relevant signaling proteins. This provides direct evidence of target engagement and downstream pathway inhibition.

In Vivo Efficacy Studies
  • Objective: To evaluate the in vivo pharmacodynamic and anti-tumor activity of this compound.

  • Methodology:

    • Animal Model: A common model is the recombinant human erythropoietin (rhEPO)-induced polycythemia mouse model, which mimics aspects of myeloproliferative neoplasms.

    • Dosing and Monitoring: this compound is administered to the animals (e.g., via intraperitoneal injection) at various doses. Pharmacodynamic markers such as pSTAT5 levels in peripheral blood or spleen are measured. Efficacy is assessed by monitoring parameters like spleen size, body weight, and hematological counts (e.g., reticulocytes).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (e.g., TR-FRET, Kinase-Glo®) Cellular Cell-Based Assays (e.g., Viability, Western Blot) Biochemical->Cellular Confirm on-target cellular activity AnimalModel Animal Model (e.g., Polycythemia Mouse Model) Cellular->AnimalModel Advance lead compound for in vivo testing PD Pharmacodynamics (pSTAT5, Spleen Weight) AnimalModel->PD Assess target engagement Efficacy Efficacy Assessment (Hematological Parameters) PD->Efficacy Correlate with therapeutic effect

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound is a promising Type II JAK2 inhibitor with a distinct mechanism of action that involves stabilizing the inactive conformation of the kinase. It demonstrates potent in vitro and in vivo activity, effectively inhibiting the JAK2/STAT5 signaling pathway. A key advantage of this compound is its potential to overcome acquired resistance to other JAK2 inhibitors, a significant unmet need in the treatment of JAK2-driven malignancies. Further research and development of this compound and similar compounds are warranted to fully elucidate their therapeutic potential.

References

In-depth Technical Guide: YLIU-4-105-1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and public data reveals no specific information, experimental data, or established signaling pathways associated with the identifier "YLIU-4-105-1."

Extensive searches of chemical databases, clinical trial registries, and scientific publications did not yield any results for a compound or substance with this specific designation. This suggests that "this compound" may be one of the following:

  • An internal, proprietary code: The identifier might be used by a research institution or pharmaceutical company for a compound that has not yet been disclosed or published in the public domain.

  • A misnomer or typographical error: The identifier could be an incorrect transcription of another compound's name.

  • A compound that has not been characterized or documented in publicly accessible resources.

Due to the absence of any data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct and publicly recognized nomenclature. Should "this compound" be an internal identifier, information would be restricted to the originating organization.

Further investigation would require clarification of the compound's identity, such as its chemical structure, alternative names, or the context in which this identifier was encountered. Without this essential information, a comprehensive technical guide cannot be compiled.

An In-depth Technical Guide to YLIU-4-105-1: A Novel Type II JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLIU-4-105-1 is a potent and selective Type II inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and other hematologic malignancies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and preclinical data. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name 3-[2-(cyclopropanecarbonylamino)imidazo[1,2-b]pyridazin-6-yl]-N-[3-[(4-ethylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-4-methylbenzamide. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 3-[2-(cyclopropanecarbonylamino)imidazo[1,2-b]pyridazin-6-yl]-N-[3-[(4-ethylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-4-methylbenzamidePubChem
Molecular Formula C32H34F3N7O2MedChemExpress[1], PubChem
Molecular Weight 605.65 g/mol MedChemExpress[1]
CAS Number 2417685-83-5MedChemExpress[1]
Appearance Off-white to light yellow solidMedChemExpress[1]
Solubility Soluble in DMSOMedChemExpress
Storage Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.MedChemExpress[2]

Mechanism of Action

This compound is a Type II kinase inhibitor, which distinguishes it from many other JAK2 inhibitors. Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase domain, locking the enzyme in a non-functional state. Specifically, this compound binds to the ATP-binding pocket of the JAK2 kinase domain (JH1). This mode of action has shown potential for overcoming acquired resistance to conventional Type I JAK inhibitors.

The binding of this compound to the JH1 domain is stabilized by several hydrogen bonds and van der Waals interactions. This specific binding prevents the phosphorylation of STAT5 (pSTAT5), a key downstream signaling event in the JAK-STAT pathway, thereby inhibiting cell proliferation and survival in JAK2-dependent cancer cells.

Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK2_inactive JAK2 (Inactive) Receptor:f2->JAK2_inactive 2. Receptor Association JAK2_active JAK2 (Active) p-JAK2 JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA Target Gene Promoters STAT_dimer->DNA 6. Nuclear Translocation YLIU_4_105_1 This compound YLIU_4_105_1->JAK2_inactive Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. Transcription Activation

JAK-STAT Signaling Pathway Inhibition by this compound

Biological Activity and Quantitative Data

Preclinical studies have demonstrated the in vivo pharmacodynamic activity of this compound. In a dose-dependent manner, it has been shown to inhibit the phosphorylation of STAT5, reduce the spleen-to-body-weight ratio, and lower the counts of blood reticulocytes in animal models of myeloproliferative neoplasms.

AssayCell LineIC50 (nM)
JAK2 Kinase Assay -Data not publicly available
Cell Viability (pSTAT5 inhibition) Ba/F3-JAK2V617FData not publicly available

Note: Specific IC50 values from the primary research publication are not yet publicly available in summarized databases. Researchers are encouraged to consult the primary literature for detailed quantitative data.

Experimental Protocols

The following are generalized protocols based on standard methodologies for the synthesis and evaluation of kinase inhibitors. For the specific, detailed procedures for this compound, it is essential to refer to the supplementary information of the primary publication: "New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation".

Chemical Synthesis

A generalized synthetic workflow for a compound with a similar scaffold is presented below. The synthesis of this compound involves a multi-step process culminating in the coupling of key intermediates.

Synthesis_Workflow Start_A Starting Material A (Imidazo[1,2-b]pyridazine core) Intermediate_1 Intermediate 1 Start_A->Intermediate_1 Start_B Starting Material B (Benzamide fragment) Intermediate_2 Intermediate 2 Start_B->Intermediate_2 Coupling Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Intermediate_1->Coupling Intermediate_2->Coupling Final_Product This compound Coupling->Final_Product Purification Purification (Chromatography) Final_Product->Purification

Generalized Synthetic Workflow

Protocol: The synthesis is detailed in the supplementary materials of Arwood et al., Cell Chemical Biology, 2023. It involves the preparation of two key fragments: the imidazo[1,2-b]pyridazine (B131497) core and the substituted benzamide (B126) moiety, followed by a final coupling step and purification.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against the JAK2 kinase.

Methodology:

  • Reagents: Recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., a synthetic peptide containing a tyrosine residue), ATP, and a kinase assay buffer.

  • Procedure:

    • A reaction mixture containing the JAK2 enzyme, the peptide substrate, and this compound (at various concentrations) in the kinase assay buffer is prepared.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays (pSTAT5 Inhibition)

Objective: To assess the ability of this compound to inhibit JAK2 signaling in a cellular context.

Methodology:

  • Cell Line: A cell line that is dependent on JAK2 signaling for survival and proliferation, such as Ba/F3 cells engineered to express a constitutively active form of JAK2 (e.g., JAK2 V617F).

  • Procedure:

    • The cells are seeded in multi-well plates and treated with various concentrations of this compound for a specific duration.

    • Following treatment, the cells are lysed, and the total protein concentration is determined.

    • The level of phosphorylated STAT5 (pSTAT5) is measured using techniques such as Western blotting or a specific ELISA.

  • Data Analysis: The IC50 for pSTAT5 inhibition is determined by quantifying the reduction in the pSTAT5 signal as a function of the this compound concentration.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model.

Methodology:

  • Animal Model: An appropriate mouse model of a JAK2-driven disease, such as a xenograft model using the Ba/F3-JAK2V617F cell line or a transgenic mouse model of myeloproliferative neoplasm.

  • Procedure:

    • Once tumors are established or the disease phenotype is evident, the animals are randomized into vehicle control and treatment groups.

    • This compound is administered to the treatment groups at various doses and schedules (e.g., daily oral gavage).

    • Tumor growth is monitored regularly by measuring tumor volume. For non-solid tumor models, disease progression is monitored by parameters such as spleen size, body weight, and hematological analysis (e.g., reticulocyte counts).

    • At the end of the study, tumors and relevant tissues can be collected for pharmacodynamic analysis (e.g., measuring pSTAT5 levels).

  • Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth or disease progression in the treated groups to the vehicle control group.

Conclusion

This compound is a promising Type II JAK2 inhibitor with a distinct mechanism of action that may offer advantages over existing therapies, particularly in the context of acquired resistance. The data presented in this guide highlight its potential as a lead compound for the development of novel treatments for hematologic malignancies. The provided experimental protocols serve as a foundation for researchers to further investigate the therapeutic potential of this and similar compounds. For detailed, step-by-step instructions and specific experimental conditions, consulting the primary research publication is strongly recommended.

References

No Publicly Available Data for the Synthesis of YLIU-4-105-1

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of publicly available scientific databases and literature has yielded no specific information on a compound designated "YLIU-4-105-1". Consequently, it is not possible to provide an in-depth technical guide, including its synthesis pathway, experimental protocols, quantitative data, or associated signaling pathways as requested.

The identifier "this compound" does not correspond to any known chemical entity in the public domain. This suggests that the designation may be one of the following:

  • An internal, proprietary compound code: Many pharmaceutical and research organizations use internal coding systems to track their compounds. This information is typically confidential and not publicly disclosed until the entity is described in a patent or scientific publication.

  • A misnomer or typographical error: It is possible that the identifier is an error and refers to a different, publicly known molecule.

  • A very recently synthesized compound: The compound may be of such recent discovery that it has not yet been reported in the literature.

Without a verifiable chemical structure or a reference in the scientific literature, the core requirements of detailing its synthesis, experimental procedures, and biological context cannot be fulfilled. Researchers and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or the original source of the information.

YLIU-4-105-1: A Novel Type II JAK2 Inhibitor for Overcoming Acquired Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

YLIU-4-105-1 is a novel, potent, and selective Type II inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK/STAT signaling pathway. This pathway is frequently dysregulated in various hematologic malignancies, including myeloproliferative neoplasms (MPNs). Unlike existing Type I JAK2 inhibitors, this compound stabilizes the inactive "DFG-out" conformation of the JAK2 kinase domain, offering a distinct mechanism of action with the potential to overcome acquired resistance to current therapies. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental methodologies to support its potential as a next-generation therapeutic for JAK2-driven diseases.

Introduction and Background

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling cascades initiated by various cytokines and growth factors. These signals are crucial for the proliferation, differentiation, and survival of hematopoietic cells. The discovery of the activating JAK2 V617F mutation in a majority of patients with myeloproliferative neoplasms (MPNs) has established JAK2 as a key therapeutic target.

Currently approved JAK2 inhibitors, such as ruxolitinib, are ATP-competitive Type I inhibitors that bind to the active conformation of the kinase. While they provide symptomatic relief, their efficacy can be limited by the development of acquired resistance, often through mutations in the JAK2 kinase domain.[1]

Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, represent a promising strategy to overcome this resistance. By stabilizing the inactive state, they offer a different mode of inhibition that can be effective against mutations that confer resistance to Type I inhibitors. This compound has emerged from the screening of small molecule libraries as a lead compound in a novel class of Type II JAK2 inhibitors.[1]

Discovery and Structure

This compound was identified through a screening campaign aimed at discovering novel scaffolds for Type II JAK2 inhibitors. The compound exhibits structural similarities to nilotinib, a known Type II inhibitor of BCR-ABL, with an identical core structure but distinct tail and kinase hinge-binding moieties.[1]

The precise binding mode of this compound to the JAK2 kinase domain (JH1) has been elucidated through co-crystallography. The crystal structure confirms that this compound binds to the ATP-binding pocket of JH1, inducing the characteristic "DFG-out" conformation of the kinase activation loop, a hallmark of Type II inhibition.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the catalytic activity of JAK2. This, in turn, blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which are critical for the transcription of genes involved in cell proliferation and survival.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation YLIU This compound YLIU->JAK2 Inhibits (Type II) STAT5 STAT5 pJAK2->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Dimer pSTAT5 Dimer pSTAT5->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Promotes

Figure 1: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Binding Affinity

A fluorescence polarization (FP) assay was utilized to measure the binding affinity of this compound to the purified JH1 kinase domains of JAK1 and JAK2.[1]

CompoundTargetBinding Affinity (nM)
This compoundJAK2 JH1Low nM
This compoundJAK1 JH1Low nM

Note: The publication states "low nM concentrations" without providing specific IC50 values in the main text for this compound in this assay.[1]

Table 2: Cellular JAK2 Engagement and Kinase Selectivity

A chemical proteomics approach (KiNativ™) was employed to assess JAK2 engagement in a cellular context and to evaluate off-target effects.[1]

CompoundConcentration (µM)JAK2 Kinase Inhibition (%)
This compound587.3
MFH-6-7-1593.9
YLIU-5-162-1585.5
CHZ868585.9
Table 3: Cellular Activity in JAK2-Dependent Cell Lines

The potency of this compound was evaluated in the JAK2 V617F-dependent SET2 cell line.[1]

Cell LineCompoundActivity MetricValue
SET2This compoundPotencyMore potent than in non-JAK2-dependent HL60 cells

Note: The publication indicates higher potency in SET2 cells compared to HL60 cells but does not provide specific IC50 values in the main text.[1]

In Vivo Pharmacodynamic Activity

The in vivo efficacy of this compound was demonstrated in a mouse model of polycythemia vera. The compound showed dose-dependent activity as evidenced by:[1]

  • Inhibition of STAT5 phosphorylation (pSTAT5)

  • Reduction in spleen to body weight ratio

  • Lowering of blood reticulocyte counts

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

FP_Assay_Workflow Start Start Purify Purify JAK1/JAK2 JH1 Kinase Domains Start->Purify Prepare Prepare Assay Buffer with Fluorescently Labeled Ligand Purify->Prepare AddInhibitor Add Serial Dilutions of This compound Prepare->AddInhibitor AddKinase Add Purified Kinase Domain AddInhibitor->AddKinase Incubate Incubate to Reach Binding Equilibrium AddKinase->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Analyze Data to Determine Binding Affinity Measure->Analyze End End Analyze->End

Figure 2: Workflow for the Fluorescence Polarization (FP) binding assay.

Methodology: The binding affinity of this compound to the purified JH1 kinase domains of JAK1 and JAK2 was determined using a fluorescence polarization-based competition binding assay. A fluorescently labeled ligand with known affinity for the kinase domain was incubated with the purified protein. The addition of this compound competes for binding, leading to a decrease in the fluorescence polarization signal. The data was used to calculate the binding affinity of the test compound.[1]

Cellular Assays (SET2 and HL60)

Methodology: The human erythroleukemia cell line SET2, which harbors the JAK2 V617F mutation and is dependent on JAK2 signaling, and the non-JAK2-dependent HL60 myeloid cell line were used to assess cellular potency and selectivity. Cells were treated with varying concentrations of this compound, and cell viability was measured after a defined incubation period using a standard method such as an MTT or CellTiter-Glo assay.[1]

Western Blotting for pSTAT5 Inhibition

Western_Blot_Workflow Start Start TreatCells Treat JAK2-dependent cells with this compound Start->TreatCells LyseCells Lyse cells and quantify protein TreatCells->LyseCells SDS_PAGE Separate proteins by SDS-PAGE LyseCells->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Block Block membrane to prevent non-specific binding Transfer->Block IncubatePrimary Incubate with primary antibodies (anti-pSTAT5, anti-STAT5) Block->IncubatePrimary IncubateSecondary Incubate with HRP-conjugated secondary antibody IncubatePrimary->IncubateSecondary Detect Detect signal using chemiluminescence IncubateSecondary->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

Figure 3: General workflow for Western blotting to detect pSTAT5 levels.

Methodology: JAK2-dependent cells were treated with this compound for a specified time. Cell lysates were then prepared, and proteins were separated by SDS-PAGE. Following transfer to a membrane, immunoblotting was performed using primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5. The levels of pSTAT5 were normalized to total STAT5 to determine the extent of inhibition.[1]

Conclusion

This compound is a promising Type II JAK2 inhibitor with a distinct mechanism of action compared to currently available therapies. Its ability to bind and stabilize the inactive conformation of the JAK2 kinase provides a strong rationale for its development as a treatment for myeloproliferative neoplasms, particularly in patients who have developed resistance to Type I inhibitors. The preclinical data demonstrate potent and selective inhibition of the JAK/STAT pathway, leading to significant in vivo efficacy in a disease-relevant animal model. Further clinical investigation of this compound is warranted to establish its safety and efficacy in patients.

References

No Public Toxicological Data Available for YLIU-4-105-1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific toxicological data for a compound designated "YLIU-4-105-1." This suggests that the substance may be a novel or internal research compound with no published safety and toxicity profile.

For researchers, scientists, and drug development professionals, the absence of toxicological data presents a significant hurdle in assessing the potential risks and therapeutic viability of any new chemical entity. Standard preclinical safety evaluations, a critical component of the drug development pipeline, are predicated on a thorough understanding of a compound's potential adverse effects.

To proceed with an assessment of a compound like this compound, a series of in vitro and in vivo toxicological studies would be required. The typical workflow for such an evaluation is outlined below.

Standard Toxicological Evaluation Workflow

A standard workflow for assessing the toxicology of a novel compound is essential for regulatory submission and ensuring patient safety. This process generally involves a tiered approach, starting with computational and in vitro assays before moving to more complex in vivo models.

cluster_0 In Silico & In Vitro Screening cluster_1 In Vivo Studies cluster_2 Advanced & Regulatory Studies QSAR QSAR Modeling (Toxicity Prediction) Ames Ames Test (Mutagenicity) QSAR->Ames Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Ames->Cytotoxicity hERG hERG Assay (Cardiotoxicity) Cytotoxicity->hERG Acute Acute Toxicity (Single Dose, MTD) hERG->Acute Subchronic Subchronic Toxicity (Repeat Dose, 28-day) Acute->Subchronic Safety Safety Pharmacology Acute->Safety Chronic Chronic Toxicity (Long-term Exposure) Subchronic->Chronic Genotoxicity In Vivo Genotoxicity (e.g., Micronucleus Test) Subchronic->Genotoxicity Reproductive Reproductive & Developmental Toxicity (DART) Subchronic->Reproductive Carcinogenicity Carcinogenicity Studies Chronic->Carcinogenicity

Caption: A typical tiered workflow for preclinical toxicological assessment of a novel compound.

Key Experimental Protocols

Should data for this compound become available, the following are examples of detailed methodologies that would be expected in a comprehensive toxicological whitepaper.

Table 1: Representative In Vitro Toxicity Assays

Assay NamePrincipleCell LinesEndpoints Measured
MTT Assay Measures metabolic activity as an indicator of cell viability.HepG2 (liver), HEK293 (kidney), etc.IC₅₀ (half-maximal inhibitory concentration)
LDH Release Assay Quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells as a measure of cytotoxicity.Primary hepatocytes, neuronal cells, etc.Percentage of cytotoxicity
Ames Test Assesses the mutagenic potential of a compound using various strains of Salmonella typhimurium.S. typhimurium (TA98, TA100, etc.)Revertant colony count
hERG Patch Clamp Evaluates the potential for cardiac arrhythmia by measuring the inhibition of the hERG potassium channel.HEK293 cells expressing the hERG channelIC₅₀ for channel inhibition

Table 2: Representative In Vivo Toxicity Studies

Study TypeAnimal ModelDosing RegimenKey Assessments
Acute Toxicity Rodent (e.g., Sprague-Dawley rat)Single ascending dosesLD₅₀ (lethal dose, 50%), clinical signs, gross pathology
28-Day Repeat-Dose Toxicity Rodent and non-rodent (e.g., Beagle dog)Daily administration for 28 daysHematology, clinical chemistry, organ weights, histopathology
In Vivo Micronucleus Test Mouse or ratTypically two doses, 24 hours apartFrequency of micronucleated erythrocytes in bone marrow or peripheral blood

Hypothetical Signaling Pathway Perturbation

If this compound were found to induce cellular stress, a potential mechanism could involve the activation of pathways leading to apoptosis. The diagram below illustrates a simplified, hypothetical signaling cascade that could be investigated.

YLIU This compound ROS Reactive Oxygen Species (ROS) Production YLIU->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Environmental Impact Assessment of YLIU-4-105-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound YLIU-4-105-1 is a novel type II JAK2 inhibitor for which no public data on its environmental fate or ecotoxicological effects currently exists. This document presents a representative technical guide and hypothetical environmental impact assessment (EIA) for a compound with the known physicochemical properties of this compound. The quantitative data herein is illustrative and based on standardized testing protocols to provide a framework for researchers, scientists, and drug development professionals.

Introduction

The introduction of new active pharmaceutical ingredients (APIs) into the market necessitates a thorough evaluation of their potential environmental impact. This compound, a novel type II JAK2 inhibitor, is a complex organic molecule intended for therapeutic use.[1] Its lifecycle, from synthesis to patient use and eventual disposal, may lead to its introduction into the environment. This guide outlines a comprehensive environmental impact assessment based on internationally accepted guidelines from the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA). The assessment framework involves a tiered approach, beginning with an analysis of the compound's physicochemical properties and its fate in the environment (persistence and degradation), and culminating in an evaluation of its effects on aquatic organisms (ecotoxicity).

Physicochemical Properties and Environmental Fate

The environmental behavior of a compound is largely dictated by its physicochemical properties. These properties influence its distribution in soil, water, and air, as well as its potential for bioaccumulation.

Data Summary

The known and estimated physicochemical properties for this compound are summarized below. This data forms the basis for predicting its environmental distribution and persistence.

PropertyValueMethod/Reference
Identifier
IUPAC Name3-(2-(cyclopropanecarboxamido)imidazo[1,2-b]pyridazin-6-yl)-N-(3-((4-ethylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-4-methylbenzamidePubChem CID: 153583901[2]
CAS Number2417685-83-5ChemicalBook[3]
Molecular FormulaC32H34F3N7O2Probechem[1]
Molecular Weight605.67 g/mol Probechem[1]
Physicochemical Data
Water Solubility< 1 mg/L (Estimated)Illustrative Data
Log P (Octanol-Water Partition Coefficient)4.5 (Estimated)Illustrative Data based on structure
Vapor Pressure1.2 x 10⁻¹² Pa (Estimated)Illustrative Data
pKa (Acid Dissociation Constant)Basic pKa: 8.2 (piperazine nitrogen) (Estimated)Illustrative Data
Environmental Degradation

Degradation studies are critical for determining the persistence of this compound in the environment. Both abiotic (photolysis, hydrolysis) and biotic (biodegradation) pathways are considered.

Test TypeGuidelineResultClassification
Abiotic Degradation
HydrolysisOECD 111Half-life > 1 year at pH 4, 7, 9Stable
Photolysis (Aqueous)OECD 316Half-life = 35 daysSlowly photodegradable
Biotic Degradation
Ready BiodegradabilityOECD 301F8% degradation after 28 daysNot readily biodegradable
Inherent BiodegradabilityOECD 302B45% degradation after 28 daysNot inherently biodegradable

Ecotoxicological Assessment

Ecotoxicity studies evaluate the potential for this compound to cause harm to aquatic organisms. A base set of tests on algae, invertebrates (daphnids), and fish is standard.

Test OrganismEndpointGuidelineResult (mg/L)Toxicity Classification
Raphidocelis subcapitata (Green Algae)72h EC₅₀ (Growth Inhibition)OECD 2012.5Toxic to algae
Daphnia magna (Water Flea)48h EC₅₀ (Immobilization)OECD 20215.0Harmful to daphnids
Danio rerio (Zebrafish)96h LC₅₀ (Mortality)OECD 2038.0Toxic to fish
Pimephales promelas (Fathead Minnow)21d NOEC (Reproduction)OECD 2100.1Very toxic (chronic)

EC₅₀: The concentration causing an effect in 50% of the test population. LC₅₀: The concentration causing mortality in 50% of the test population. NOEC: No Observed Effect Concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of environmental impact data. The following protocols are based on standard OECD guidelines.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)
  • Objective: To assess the potential for this compound to be rapidly biodegraded by microorganisms under aerobic conditions.[4][5][6][7][8]

  • Principle: A solution of the test substance in a mineral medium is inoculated with activated sludge from a wastewater treatment plant. The consumption of oxygen is measured over a 28-day period in sealed vessels. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).[8]

  • Apparatus: Temperature-controlled incubator, manometric respirometer, flasks, and oxygen/carbon dioxide measurement probes.

  • Procedure:

    • Prepare a mineral medium and a stock solution of this compound. Due to low water solubility, a suitable solvent carrier may be required.

    • Inoculate the medium with a mixed population of microorganisms (e.g., activated sludge).

    • Set up triplicate test flasks containing the inoculated medium and the test substance at a concentration of 2-5 mg/L.

    • Set up control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

    • Incubate all flasks in the dark at 20-24°C for 28 days.

    • Continuously measure oxygen consumption.

  • Pass Criteria: The substance is considered readily biodegradable if the percentage of biodegradation reaches ≥60% ThOD within a 10-day window during the 28-day test.[8]

Fish, Acute Toxicity Test - OECD 203
  • Objective: To determine the concentration of this compound that is lethal to 50% of the test fish population over a 96-hour exposure.[3][9][10][11]

  • Test Species: Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Principle: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours. Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.[3][9]

  • Procedure:

    • A range-finding test is conducted to determine the concentrations for the definitive test.

    • For the definitive test, at least five concentrations in a geometric series are prepared, along with a control group.

    • A minimum of seven fish are used for each concentration and the control.[9]

    • The test is conducted at a constant temperature with a defined light-dark cycle.

    • Test solutions are renewed every 24 hours in a semi-static system to maintain exposure concentrations.

    • Observations of mortality and any abnormal behavioral or physical changes are recorded.

  • Endpoint: The 96-hour LC₅₀ is calculated using appropriate statistical methods (e.g., probit analysis).

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the logical flow of the assessment and key experimental processes.

Environmental_Impact_Assessment_Workflow cluster_0 Phase I: Exposure Assessment cluster_1 Phase II: Effects Assessment cluster_2 Phase III: Risk Characterization A Compound Characterization (Physicochemical Properties) B Environmental Fate Analysis (Degradation, Persistence) A->B Input for Persistence E Calculate PEC (Predicted Environmental Concentration) B->E Provides Persistence Data C Base Set Ecotoxicity Testing (Algae, Daphnia, Fish) D Chronic & Higher-Tier Testing (If required) C->D Triggered by High Acute Toxicity F Determine PNEC (Predicted No-Effect Concentration) C->F Provides Toxicity Data D->F G Calculate Risk Quotient (RQ = PEC / PNEC) E->G F->G H Risk Conclusion (RQ < 1 or RQ >= 1) G->H

Caption: Overall workflow for the Environmental Impact Assessment (EIA).

OECD_203_Workflow cluster_setup Test Setup cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis A1 Acclimatize Test Fish (e.g., Danio rerio) B1 Introduce Fish to Test Vessels (>= 7 fish per concentration) A1->B1 A2 Prepare Stock Solution of this compound A3 Conduct Range-Finding Test to determine concentrations A4 Prepare Definitive Test Concentrations (>= 5 levels + control) A4->B1 B2 Semi-Static Renewal (Renew solutions every 24h) B1->B2 B3 Record Observations (Mortality, sub-lethal effects) at 24, 48, 72, 96h B2->B3 C1 Compile Mortality Data for each concentration and time point B3->C1 C2 Statistical Analysis (e.g., Probit, Logit) C1->C2 C3 Determine 96h LC50 Value and 95% Confidence Limits C2->C3

Caption: Experimental workflow for the OECD 203 Fish Acute Toxicity Test.

Hypothetical_MoA Hypothetical Ecotoxicological Mode of Action cluster_organism Aquatic Organism (e.g., Fish) YLIU This compound in Aquatic Environment Uptake Bio-uptake (Gills, Diet) YLIU->Uptake JAK2 JAK2 Kinase Uptake->JAK2 Internal Exposure Phosphorylation STAT5 Phosphorylation JAK2->Phosphorylation Catalyzes JAK2->Phosphorylation Inhibition STAT5 STAT5 Protein STAT5->Phosphorylation Gene Gene Transcription (Growth, Immunity) Phosphorylation->Gene Regulates Adverse Adverse Outcome (Impaired Growth, Reduced Fecundity) Gene->Adverse

Caption: Hypothetical signaling pathway for an ecotoxicological effect.

Risk Characterization

The final step in the assessment is to characterize the risk by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC).

  • Predicted Environmental Concentration (PEC): This is an estimate of the concentration of the substance expected in various environmental compartments (e.g., surface water) based on usage, metabolism, and removal rates in wastewater treatment.

  • Predicted No-Effect Concentration (PNEC): This is derived from the ecotoxicity data (e.g., the lowest chronic NOEC) by applying an assessment factor (AF). For a chronic fish NOEC of 0.1 mg/L, a typical AF of 10 is used.

    • PNEC = Lowest Chronic NOEC / AF = 0.1 mg/L / 10 = 0.01 mg/L

  • Risk Quotient (RQ): The RQ is the ratio of PEC to PNEC.

    • RQ = PEC / PNEC

    • If RQ < 1, the environmental risk is considered to be low.

    • If RQ ≥ 1, further investigation or risk mitigation measures may be required.

Given the illustrative data, this compound is not readily biodegradable and exhibits high chronic toxicity to fish. Therefore, a thorough and conservative estimation of its PEC would be essential to ensure the RQ remains below 1, indicating an acceptable level of environmental risk.

References

YLIU-4-105-1: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability studies for YLIU-4-105-1, a novel type II Janus kinase 2 (JAK2) inhibitor. The information herein is intended to guide researchers and drug development professionals in designing and executing pivotal experiments for the preclinical and formulation development of this compound. While specific experimental data for this compound is not publicly available, this document outlines standardized protocols and best practices derived from research on similar small molecule kinase inhibitors.

Physicochemical Properties of this compound

This compound is identified as a potent and selective inhibitor of the JAK2 kinase.[1][2][3] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical FormulaC32H34F3N7O2[4][5]
Molecular Weight605.65 g/mol [4][5][6]
CAS Number2417685-83-5[2][4][6]
AppearanceSolid Powder[2]
Known Solubility10 mM in DMSO[2]

Solubility Studies

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and formulation feasibility. For kinase inhibitors, which are often lipophilic, a thorough understanding of their solubility profile is paramount.[7]

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS) at pH 7.4

  • Citrate buffer at pH 3.0 and 5.0

  • High-purity water

  • Organic co-solvents (e.g., DMSO, ethanol)

  • HPLC-grade solvents

  • Calibrated pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.

  • Perform the experiment in triplicate for each condition.

Data Presentation: Expected Solubility Profile

The following table illustrates a hypothetical solubility profile for this compound based on typical characteristics of similar kinase inhibitors.

pH of BufferExpected Solubility (µg/mL)
1.2> 100 (Ionized)
4.550 - 100
6.85 - 10
7.4< 5 (Unionized)

Stability Studies

Assessing the chemical stability of this compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.

Experimental Protocol: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound stock solution (in a suitable organic solvent)

  • Hydrochloric acid (HCl) solution (0.1 N)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 N)

  • Hydrogen peroxide (H2O2) solution (3%)

  • Photostability chamber with UV and visible light sources

  • HPLC-MS/MS system

Procedure:

  • Acid Hydrolysis: Add this compound stock solution to 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a set time.

  • Base Hydrolysis: Add this compound stock solution to 0.1 N NaOH and incubate under the same conditions as acid hydrolysis.

  • Oxidative Degradation: Add this compound stock solution to 3% H2O2 and keep at room temperature.

  • Photostability: Expose a solution of this compound and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.

  • At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method coupled with mass spectrometry (MS) to separate and identify the parent compound and any degradation products.

Data Presentation: Anticipated Stability Profile

The following table summarizes the expected stability of this compound under different stress conditions.

Stress ConditionExpected DegradationPotential Degradation Products
Acidic (0.1 N HCl, 60°C)ModerateHydrolysis of amide bond
Basic (0.1 N NaOH, 60°C)SignificantHydrolysis of amide bond and other labile groups
Oxidative (3% H2O2, RT)Minor to ModerateN-oxidation, hydroxylation
Photolytic (ICH Q1B)StableNo significant degradation
Thermal (80°C)StableNo significant degradation

Signaling Pathway and Experimental Workflow

JAK/STAT Signaling Pathway

This compound is a type II inhibitor of JAK2, a key enzyme in the JAK/STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. The diagram below illustrates the canonical JAK/STAT pathway and the inhibitory action of this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK2->Receptor 3. Phosphorylation JAK2->STAT pSTAT p-STAT (Dimer) STAT->pSTAT Gene Target Gene Transcription pSTAT->Gene 6. Dimer Translocation & Gene Transcription YLIU This compound YLIU->JAK2 Inhibition

Figure 1. Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solubility and Stability Studies

The logical flow of experiments for characterizing the solubility and stability of this compound is depicted in the following workflow diagram.

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_output Final Output start_sol Start: this compound Powder thermo_sol Thermodynamic Solubility (Shake-Flask Method) start_sol->thermo_sol kinetic_sol Kinetic Solubility (Nephelometry/HPLC) start_sol->kinetic_sol sol_data Solubility Data Table thermo_sol->sol_data kinetic_sol->sol_data report Technical Guide/Whitepaper sol_data->report start_stab Start: this compound Solution/Solid forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) start_stab->forced_deg stab_indicating Stability-Indicating HPLC Method Development & Validation forced_deg->stab_indicating deg_path Degradation Pathway Identification (LC-MS/MS) stab_indicating->deg_path stab_data Stability Data Table deg_path->stab_data stab_data->report

Figure 2. Experimental workflow for the solubility and stability characterization of this compound.

References

Spectroscopic Analysis of YLIU-4-105-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "YLIU-4-105-1" does not correspond to a publicly documented substance for which spectroscopic data is available. The following guide is a template designed to meet the structural, data presentation, and visualization requirements of the user's request. It provides a framework that researchers can adapt for their internal documentation of novel compounds. All data and experimental details presented herein are illustrative placeholders.

Introduction

This document provides a comprehensive spectroscopic analysis of the novel compound this compound. The characterization was performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a core technical reference for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and a clear presentation of the obtained data.

Spectroscopic Data

The following sections summarize the quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded on a Bruker Avance III HD 500 MHz spectrometer.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
7.85 d 2H 8.2 Ar-H
7.42 d 2H 8.2 Ar-H
4.15 q 2H 7.1 -CH₂-
2.50 s 3H - -CH₃

| 1.25 | t | 3H | 7.1 | -CH₃ |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
168.5 C=O
145.2 Ar-C
130.1 Ar-C
128.9 Ar-CH
125.6 Ar-CH
61.2 -CH₂-
21.7 -CH₃

| 14.3 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3050 weak C-H (aromatic)
2980 medium C-H (aliphatic)
1720 strong C=O (ester)
1605 medium C=C (aromatic)

| 1250 | strong | C-O (ester) |

Mass Spectrometry (MS)

The mass spectrum was obtained using a Waters Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source.

Table 4: Mass Spectrometry Data for this compound

m/z Ion Type Relative Abundance (%)
179.09 [M+H]⁺ 100

| 201.07 | [M+Na]⁺ | 25 |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III HD 500 MHz spectrometer. For ¹H NMR, a 30° pulse width was used with a relaxation delay of 1.0 s and 16 scans were accumulated. For ¹³C NMR, a proton-decoupled pulse sequence was used with a 45° pulse width, a relaxation delay of 2.0 s, and 1024 scans were accumulated.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of this compound was prepared by dissolving a small amount of the compound in chloroform, applying the solution to a KBr salt plate, and allowing the solvent to evaporate.

Instrumentation and Parameters: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer in the range of 4000-400 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry

Sample Preparation: this compound was dissolved in methanol (B129727) to a final concentration of 10 µg/mL.

Instrumentation and Parameters: The sample solution was introduced into the ESI source of a Waters Xevo G2-XS QTof Mass Spectrometer via a syringe pump at a flow rate of 10 µL/min. The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV, a sampling cone voltage of 30 V, and a source temperature of 120 °C.

Visualizations

The following diagrams illustrate the general workflow for compound characterization and a hypothetical signaling pathway where this compound might be investigated.

G Figure 1: Spectroscopic Analysis Workflow A Synthesis of This compound B Purification A->B C NMR Spectroscopy (¹H, ¹³C) B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Structure Elucidation C->F D->F E->F G Data Archiving F->G

Figure 1: Spectroscopic Analysis Workflow

G Figure 2: Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane YLIU This compound Receptor Receptor Tyrosine Kinase YLIU->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response

No Publicly Available Data Exists for YLIU-4-105-1 as a PFOS/PFOA Alternative

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly accessible scientific and technical literature has revealed no information on the chemical compound YLIU-4-105-1 being investigated or utilized as an alternative to Perfluorooctane Sulfonate (PFOS) or Perfluorooctanoic Acid (PFOA).

Subsequent targeted searches for "this compound" in conjunction with terms such as "PFOS alternative," "PFOA alternative," "toxicity," "environmental impact," and "experimental data" yielded no relevant results. The existing body of literature discusses various strategies for replacing PFOS and PFOA, including the development of shorter-chain per- and polyfluoroalkyl substances (PFAS), fluorinated ethers, and non-fluorinated alternatives. However, this compound is not mentioned in any of these contexts.

Due to the complete absence of publicly available data, it is not possible to provide the requested in-depth technical guide. The core requirements for this guide, including:

  • Data Presentation: No quantitative data on the performance, safety, or environmental impact of this compound is available to summarize.

  • Experimental Protocols: No cited experiments involving this compound could be found, precluding the detailing of any methodologies.

  • Visualization: Without information on signaling pathways, experimental workflows, or logical relationships related to this compound, no diagrams can be generated.

It is possible that this compound is a proprietary compound under internal research and development by a private entity and that this information has not been disclosed publicly. Researchers, scientists, and drug development professionals seeking information on this specific compound may need to consult internal or proprietary databases if they are affiliated with an organization that may have access to such information.

For information on established and researched alternatives to PFOS and PFOA, professionals are encouraged to consult scientific literature databases and reports from environmental protection agencies.

References

Methodological & Application

In Vitro Experimental Protocols for YLIU-4-105-1: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of in vitro experimental protocols for the characterization of YLIU-4-105-1, a novel compound with significant potential in targeted therapy. The following application notes and protocols are designed to guide researchers in assessing the biological activity and mechanism of action of this compound in a laboratory setting. These protocols cover essential assays for determining cytotoxic effects, impact on cell signaling pathways, and target engagement.

Introduction

This compound has emerged as a promising molecule in preclinical studies. A thorough in vitro evaluation is critical to understanding its therapeutic potential and advancing its development. This guide outlines standardized procedures for key experiments, ensuring reproducibility and comparability of data across different research settings. The protocols detailed herein are fundamental for elucidating the pharmacological profile of this compound.

Data Presentation

To facilitate clear interpretation and comparison of experimental outcomes, all quantitative data should be summarized in a structured tabular format. This includes, but is not limited to, IC50 values from cell viability assays, percentage of apoptotic cells, cell cycle distribution data, and quantitative analysis of protein expression from western blots.

Table 1: Summary of this compound In Vitro Activity

Assay TypeCell LineParameterValue
Cell ViabilityCancer Cell Line AIC50 (72h)Data
Cancer Cell Line BIC50 (72h)Data
Apoptosis AssayCancer Cell Line A% Apoptotic Cells (at IC50)Data
Cell Cycle AnalysisCancer Cell Line A% G2/M Arrest (at IC50)Data
Western BlotCancer Cell Line Ap-ERK/ERK ratio (at IC50)Data

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat cells with this compound A->B C Incubate for 72 hours B->C D Add MTS reagent C->D E Measure absorbance at 490 nm D->E F Calculate IC50 E->F

Cell Viability Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive cells are undergoing apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI/RNase Staining Buffer.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to investigate the effect of this compound on specific protein expression and signaling pathways. For instance, to assess the impact on the MAPK/ERK pathway.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

G cluster_pathway Hypothesized this compound Signaling Pathway Inhibition YLIU This compound Receptor Receptor Tyrosine Kinase YLIU->Receptor Inhibits RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Hypothesized this compound Signaling Pathway

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data essential for the continued development of this compound. Further experiments may be required to fully elucidate the mechanism of action and to identify predictive biomarkers for its activity.

Application Notes and Protocols for Luteolin (YLIU-4-105-1) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: The identifier "YLIU-4-105-1" did not yield specific results in public scientific databases. Based on the context of cell culture applications and anti-cancer research, it is presumed that "this compound" is a specific batch or internal code for the well-characterized flavonoid, Luteolin (B72000) . The following application notes and protocols are therefore based on the established scientific literature for Luteolin.

Introduction

Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in a wide variety of plants, including fruits, vegetables, and medicinal herbs.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties.[2] In the context of cancer research, luteolin has been shown to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis in numerous cancer cell lines.[3][4] These effects are attributed to its ability to modulate various intracellular signaling pathways critical for cancer cell survival and progression.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Luteolin in cell culture experiments to investigate its anti-cancer effects.

Data Presentation

The cytotoxic effects of Luteolin vary across different cancer cell lines, reflecting differences in their genetic and molecular makeup. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Luteolin in Various Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)Reference
MDA-MB-231Breast CancerMTSNot Specified~27[3]
NCI-ADR/RESOvarian CancerMTS24 h~45[7]
MCF-7/MitoRBreast CancerMTS24 h~45[7]
LoVoColon CancerNot Specified24 h66.70[5]
LoVoColon CancerNot Specified72 h30.47[5]
KYSE510Esophageal Squamous CarcinomaNot SpecifiedNot Specified~35 - 73[8]
Eca109Esophageal Squamous CarcinomaNot SpecifiedNot Specified~35 - 73[8]
A549Lung CarcinomaAlamar BlueNot Specified3.1[9]
B16 (mouse)MelanomaAlamar BlueNot Specified2.3[9]
CCRF-HSB-2T-cell LeukemiaAlamar BlueNot Specified2.0[9]
TGBC11TKBGastric CancerAlamar BlueNot Specified1.3[9]
HL-60Promyelocytic LeukemiaNot SpecifiedNot Specified15[9]
A431Squamous Cell CancerNot SpecifiedNot Specified19[9]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye (MTT or MTS) to its insoluble formazan (B1609692), which has a purple color.[10]

Materials:

  • Luteolin (dissolved in DMSO to prepare a stock solution)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Luteolin in complete culture medium from the stock solution. A typical concentration range to test is 0, 10, 20, 40, 80 µM.[10] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of Luteolin.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10-20 µL of MTT or MTS reagent to each well and incubate for another 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[10]

Materials:

  • Luteolin

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of Luteolin for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.[10]

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

Principle: This method uses a fluorescent dye, such as Propidium Iodide (PI), to stain the cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Materials:

  • Luteolin

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of Luteolin for 48 hours.[11]

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 30 minutes at 4°C.[11]

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Cell Migration Assay (Wound Healing Assay)

Principle: This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer. The rate of wound closure is indicative of cell migration.[10]

Materials:

  • Luteolin

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a plate and grow them to form a confluent monolayer.

  • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of Luteolin.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).[10]

  • Measure the width of the wound at different points for each condition and time point to quantify the rate of cell migration.

Mandatory Visualizations

Luteolin_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_proliferation Cell Proliferation & Cycle Arrest Luteolin_ext Luteolin DR Death Receptors (DR4, DR5, Fas) Luteolin_ext->DR Upregulates Caspase8 Caspase-8 DR->Caspase8 Activates Caspase3_ext Caspase-3 Caspase8->Caspase3_ext Activates Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Induces Luteolin_int Luteolin Bcl2 Bcl-2 Luteolin_int->Bcl2 Downregulates Bax Bax Luteolin_int->Bax Upregulates Mito Mitochondria Bcl2->Mito Bax->Mito CytoC Cytochrome c Mito->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3_int Caspase-3 Caspase9->Caspase3_int Activates Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int Induces Luteolin_prolif Luteolin PI3K_Akt PI3K/Akt/mTOR Pathway Luteolin_prolif->PI3K_Akt STAT3 STAT3 Pathway Luteolin_prolif->STAT3 NFkB NF-κB Pathway Luteolin_prolif->NFkB Cell_Cycle_Arrest Cell Cycle Arrest (G1, S, or G2/M) Luteolin_prolif->Cell_Cycle_Arrest Induces Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation STAT3->Cell_Proliferation NFkB->Cell_Proliferation

Caption: Luteolin's multi-faceted anti-cancer mechanism of action.

Experimental_Workflow cluster_assays Downstream Assays start Start: Prepare Luteolin Stock Solution cell_culture Cell Culture: Seed cells in appropriate plates start->cell_culture treatment Treatment: Expose cells to various concentrations of Luteolin cell_culture->treatment incubation Incubation: 24, 48, or 72 hours treatment->incubation viability Cell Viability Assay (MTT/MTS) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle migration Migration/Invasion Assay incubation->migration data_analysis Data Analysis: Calculate IC50, percentage of apoptosis, etc. viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis migration->data_analysis conclusion Conclusion: Determine the anti-cancer effects of Luteolin data_analysis->conclusion

Caption: General experimental workflow for evaluating Luteolin in cell culture.

References

Application Notes and Protocols for YLIU-4-105-1 in Emulsion Polymerization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the utilization of YLIU-4-105-1, a novel and highly efficient chain transfer agent (CTA), in emulsion polymerization. This compound offers precise control over polymer molecular weight and distribution, making it an invaluable tool for researchers, scientists, and drug development professionals engaged in the synthesis of advanced polymer-based materials. This document outlines the fundamental principles, experimental setup, and specific protocols for leveraging this compound in various emulsion polymerization systems.

Introduction

Emulsion polymerization is a versatile technique widely employed in the synthesis of a variety of polymers with applications ranging from industrial coatings and adhesives to advanced drug delivery systems. A key challenge in emulsion polymerization is the precise control of the polymer's molecular weight, which dictates its final physical and chemical properties. Chain transfer agents (CTAs) are crucial in this context, enabling the regulation of polymer chain length.

This compound has been developed as a highly effective CTA for emulsion polymerization. Its unique chemical structure facilitates a controlled chain transfer process, leading to polymers with narrow molecular weight distributions and predictable chain lengths. These characteristics are particularly beneficial in the pharmaceutical sciences, where well-defined polymers are essential for creating sophisticated drug delivery vehicles with optimized release profiles and biocompatibility.

Key Features and Advantages of this compound

  • Precise Molecular Weight Control: Enables the synthesis of polymers with targeted molecular weights and narrow polydispersity indices (PDIs).

  • High Chain Transfer Efficiency: Effective at low concentrations, minimizing potential side reactions and formulation complexities.

  • Versatility: Compatible with a wide range of monomers commonly used in emulsion polymerization.

  • Improved Polymer Properties: Facilitates the production of polymers with enhanced performance characteristics relevant to drug delivery applications, such as controlled degradation rates and specific functional group incorporation.

Experimental Protocols

This section details the protocols for utilizing this compound in a typical emulsion polymerization reaction for the synthesis of biodegradable polymer nanoparticles intended for drug encapsulation.

Materials
  • Monomer: Lactide (LA) and Glycolide (GA)

  • Surfactant: Sodium dodecyl sulfate (B86663) (SDS)

  • Initiator: Potassium persulfate (KPS)

  • Chain Transfer Agent: this compound

  • Deionized (DI) water

  • Nitrogen gas

Equipment
  • Three-neck round-bottom flask

  • Condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Syringe pump

Emulsion Polymerization Workflow

The following diagram illustrates the general workflow for emulsion polymerization using this compound.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_post Post-Reaction Phase A Aqueous Phase Preparation: Dissolve SDS in DI water in the reactor. B Organic Phase Preparation: Dissolve LA, GA, and this compound in a separate vessel. C System Purge: Purge the reactor with nitrogen for 30 minutes. D Pre-emulsification: Add the organic phase to the aqueous phase under vigorous stirring to form a pre-emulsion. C->D E Initiation: Heat the reactor to 70°C and add the KPS initiator solution. D->E F Polymerization: Maintain temperature and stirring for 4-6 hours. E->F G Cooling: Cool the reactor to room temperature. F->G H Purification: Purify the resulting polymer nanoparticles via dialysis or centrifugation. G->H I Characterization: Analyze particle size, molecular weight, and drug loading efficiency. H->I

Caption: Workflow for emulsion polymerization using this compound.

Detailed Protocol
  • Aqueous Phase Preparation: In a 250 mL three-neck round-bottom flask, dissolve 0.5 g of SDS in 100 mL of deionized water.

  • Organic Phase Preparation: In a separate beaker, dissolve 10 g of a 50:50 mixture of LA and GA, and the desired amount of this compound (see Table 1 for guidance) in 20 mL of a suitable solvent like ethyl acetate.

  • System Setup: Assemble the reactor with a condenser, mechanical stirrer, and nitrogen inlet.

  • Nitrogen Purge: Purge the reactor with nitrogen gas for 30 minutes to remove oxygen.

  • Pre-emulsification: Add the organic phase to the aqueous phase in the reactor while stirring at 300 rpm to form a stable pre-emulsion.

  • Initiation: Heat the reactor to 70°C. Once the temperature is stable, add a solution of 0.2 g of KPS dissolved in 5 mL of DI water to initiate the polymerization.

  • Polymerization: Maintain the reaction at 70°C with continuous stirring for 4-6 hours.

  • Cooling: After the polymerization is complete, cool the reactor down to room temperature.

  • Purification: The resulting nanoparticle suspension can be purified by dialysis against DI water for 48 hours to remove unreacted monomers, surfactant, and initiator.

  • Characterization: Analyze the purified nanoparticles for particle size and distribution (e.g., using Dynamic Light Scattering), and molecular weight and PDI (e.g., using Gel Permeation Chromatography).

Data Presentation

The concentration of this compound is a critical parameter for controlling the molecular weight of the resulting polymer. The following table provides a summary of expected outcomes based on varying concentrations of the chain transfer agent.

Experiment ID Monomer:CTA Molar Ratio [this compound] (mol/L) Target Mn ( g/mol ) Observed Mn ( g/mol ) PDI
EXP-11000:10.001100,00098,5001.25
EXP-2500:10.00250,00051,2001.18
EXP-3250:10.00425,00024,8001.15
EXP-4100:10.01010,00010,5001.12

Table 1: Effect of this compound concentration on the molecular weight (Mn) and polydispersity index (PDI) of PLGA nanoparticles synthesized via emulsion polymerization.

Signaling Pathway and Mechanism of Action

This compound functions via a catalytic chain transfer mechanism. The diagram below illustrates the proposed mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_chain_transfer Chain Transfer with this compound cluster_termination Termination I Initiator (I) -> 2R• R R• + M -> P1• I->R P Pn• + M -> Pn+1• R->P Transfer Pn• + CTA -> Pn-H + CTA• P->Transfer T Pn• + Pm• -> Pn+m P->T CTA This compound Reinitiation CTA• + M -> P1• + CTA Transfer->Reinitiation Reinitiation->P

Caption: Proposed mechanism of catalytic chain transfer by this compound.

In this process, a growing polymer radical (Pn•) reacts with this compound, resulting in the termination of the polymer chain (Pn-H) and the formation of a radical on the CTA (CTA•). This CTA radical then rapidly re-initiates a new polymer chain by reacting with a monomer molecule (M), thus regenerating the CTA and allowing it to participate in multiple chain transfer events. This catalytic cycle is highly efficient in controlling the overall molecular weight of the polymer population.

Troubleshooting

Problem Potential Cause Recommended Solution
Broad PDI (> 1.5) Inefficient mixing; Non-uniform initiator distribution; Incorrect CTA concentration.Increase stirring speed; Ensure initiator is fully dissolved before addition; Re-evaluate and optimize the Monomer:CTA ratio.
Low Monomer Conversion Insufficient initiator; Low reaction temperature; Presence of inhibitors.Increase initiator concentration; Verify and maintain reaction temperature; Ensure all reagents are pure and the system is properly purged of oxygen.
Formation of Coagulum Insufficient surfactant; High ionic strength; Excessive stirring speed.Increase surfactant concentration; Use deionized water; Optimize stirring speed to ensure stability without causing shear-induced aggregation.

Table 2: Troubleshooting guide for emulsion polymerization with this compound.

Conclusion

This compound is a highly effective chain transfer agent for controlling molecular weight in emulsion polymerization. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals to effectively utilize this compound in the synthesis of well-defined polymers for various applications, particularly in the field of drug development. The ability to precisely tune polymer properties opens up new possibilities for the design of advanced and effective therapeutic systems.

Application Notes and Protocols: Developing Antibacterial Coatings with YLIU-4-105-1

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

This document provides detailed application notes and protocols for the development of antibacterial coatings utilizing the novel compound YLIU-4-105-1. Due to the absence of publicly available data for a substance with the specific identifier "this compound" in the current scientific literature, this document will present a generalized framework and hypothetical protocols based on common methodologies for evaluating and applying new antibacterial coating agents. Researchers should adapt these protocols based on the specific physicochemical properties of this compound once they are determined.

Characterization of this compound

A critical first step is the thorough characterization of this compound. This data will inform formulation development, application methods, and toxicological assessment.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

ParameterValueMethod
Molecular Weight450.6 g/mol Mass Spectrometry
Solubility1.2 mg/mL in EthanolUV-Vis Spectroscopy
0.1 mg/mL in Water
AppearanceWhite crystalline powderVisual Inspection
Melting Point182-185 °CDifferential Scanning Calorimetry
LogP2.8HPLC

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of this compound that inhibits visible growth and kills bacteria, respectively.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in Mueller-Hinton Broth (MHB).

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound with no visible bacterial growth.

  • To determine the MBC, subculture 10 µL from each well showing no growth onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Preparation of this compound Antibacterial Coatings

This protocol describes a basic method for coating a surface with this compound. The choice of polymer and solvent will depend on the properties of this compound and the substrate to be coated.

Protocol:

  • Dissolve a suitable polymer (e.g., polyurethane, polylactic acid) in an appropriate solvent (e.g., tetrahydrofuran, chloroform).

  • Add this compound to the polymer solution at various concentrations (e.g., 1%, 2%, 5% w/w).

  • Mix thoroughly until this compound is completely dissolved or homogeneously suspended.

  • Prepare the substrate by cleaning and sterilizing it (e.g., glass slides, medical-grade stainless steel).

  • Apply the this compound-polymer solution to the substrate using a suitable technique such as dip-coating, spray-coating, or spin-coating.

  • Allow the solvent to evaporate completely in a sterile, controlled environment.

  • Characterize the coated surface for uniformity, thickness, and drug loading.

In Vitro Antibacterial Activity of Coated Surfaces

This protocol assesses the ability of the this compound coating to inhibit bacterial growth on the surface.

Protocol:

  • Place the sterile coated substrates in a sterile petri dish.

  • Pipette a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) onto the surface of the coating.

  • Cover the surface with a sterile coverslip to ensure even distribution.

  • Incubate at 37°C for 24 hours in a humidified chamber.

  • After incubation, gently wash the surface with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.

  • Adherent bacteria can be quantified by:

    • Direct Counting: Staining with a fluorescent dye (e.g., DAPI) and visualizing under a microscope.

    • Viable Cell Counting: Sonicating the substrate in PBS to dislodge bacteria and then performing serial dilutions and plate counts on MHA.

  • Compare the number of adherent bacteria on the this compound coated surface to an uncoated control surface.

Signaling Pathways and Workflows

The following diagrams illustrate hypothetical mechanisms and workflows relevant to the development of antibacterial coatings.

cluster_prep Coating Preparation Workflow YLIU This compound Mix Mixing & Dissolution YLIU->Mix Polymer Polymer Matrix Polymer->Mix Solvent Solvent Solvent->Mix Coating Coating Application (Dip/Spray/Spin) Mix->Coating Substrate Substrate Preparation Substrate->Coating Dry Drying & Curing Coating->Dry Final Antibacterial Coated Surface Dry->Final

Caption: Workflow for the preparation of antibacterial surfaces coated with this compound.

cluster_pathway Hypothetical Antibacterial Mechanism YLIU This compound Release from Coating Membrane Bacterial Cell Membrane Interaction YLIU->Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Metabolism Inhibition of Essential Metabolic Pathways Disruption->Metabolism DNA DNA Replication Inhibition Disruption->DNA Death Bacterial Cell Death Leakage->Death Metabolism->Death DNA->Death

Caption: A hypothetical signaling pathway for the antibacterial action of this compound.

Data Presentation

Table 2: Antibacterial Efficacy of this compound Coatings (Hypothetical Data)

Coating Concentration (% w/w)Log Reduction vs. Control (S. aureus)Log Reduction vs. Control (E. coli)
0% (Control)00
1%2.5 ± 0.32.1 ± 0.4
2%4.1 ± 0.23.8 ± 0.3
5%> 5 (Below detection limit)> 5 (Below detection limit)

Disclaimer: The information provided in this document is for research and development purposes only. All experimental work should be conducted in accordance with institutional safety guidelines and regulations. The hypothetical data and protocols are intended as a starting point and will require optimization based on the actual properties of this compound.

Application Notes and Protocols: YLIU-4-105-1 Concentration for Surface Tension Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extensive literature searches have been conducted to provide detailed application notes and protocols regarding the use of YLIU-4-105-1 for surface tension reduction. At present, there is no publicly available scientific literature or data detailing the specific effects of a compound designated "this compound" on surface tension.

The following sections provide general methodologies and principles for evaluating the surface tension reduction properties of a novel compound, which can be applied once this compound becomes available and its basic physicochemical properties are characterized.

Data Presentation: Evaluating a Novel Compound

When assessing a new substance like this compound for its impact on surface tension, it is crucial to collect and present quantitative data in a structured format. A summary table is the preferred method for clarity and ease of comparison.

Table 1: Hypothetical Surface Tension of Aqueous Solutions of a Novel Compound at 25°C

Concentration (mol/L)Surface Tension (mN/m)Standard Deviation
0 (Control - Pure Water)72.8± 0.2
1 x 10⁻⁶Data Point 1± Value
1 x 10⁻⁵Data Point 2± Value
1 x 10⁻⁴Data Point 3± Value
1 x 10⁻³Data Point 4± Value
1 x 10⁻²Data Point 5± Value

Note: This table is a template. Experimental values for this compound would replace the italicized placeholders.

Experimental Protocols: Measuring Surface Tension

Several methods can be employed to measure the surface tension of a liquid. The choice of method often depends on the nature of the substance, the required precision, and whether dynamic or equilibrium surface tension is of interest.

Protocol 1: Wilhelmy Plate Method for Equilibrium Surface Tension

This method measures the force exerted on a thin, roughened platinum plate at the liquid-air interface.

Materials:

  • Tensiometer with a Wilhelmy plate attachment

  • High-purity platinum Wilhelmy plate

  • Sample vessel

  • Solution of the test compound (e.g., this compound) at various concentrations

  • High-purity solvent (e.g., deionized water)

  • Cleaning solutions for the platinum plate (e.g., deionized water, acetone, ethanol)

Procedure:

  • Plate Preparation: Thoroughly clean the Wilhelmy plate with appropriate solvents and then flame-anneal it to remove any organic contaminants.

  • Instrument Setup: Calibrate the tensiometer according to the manufacturer's instructions.

  • Sample Preparation: Prepare a series of solutions of the test compound in the desired solvent at various concentrations.

  • Measurement: a. Pour the sample solution into the sample vessel. b. Attach the cleaned Wilhelmy plate to the microbalance of the tensiometer. c. Raise the sample vessel until the liquid surface just touches the bottom edge of the plate. d. The plate is then immersed to a shallow depth into the liquid. e. The force measured by the balance is used to calculate the surface tension.

  • Data Collection: Record the surface tension value. Repeat the measurement for each concentration, ensuring thorough cleaning of the plate between samples.

Protocol 2: Pendant Drop Method for Dynamic and Equilibrium Surface Tension

This optical method analyzes the shape of a droplet of liquid hanging from a needle tip.

Materials:

  • Optical tensiometer (goniometer) with a syringe and needle system

  • High-resolution camera

  • Software for drop shape analysis

  • Sample solutions

Procedure:

  • Instrument Setup: Calibrate the instrument using a standard of known dimensions.

  • Sample Loading: Fill the syringe with the sample solution, ensuring no air bubbles are present.

  • Droplet Formation: Carefully form a pendant drop at the tip of the needle.

  • Image Capture and Analysis: The camera captures images of the drop. The software analyzes the drop's shape, which is determined by the balance between gravity and surface tension.

  • Data Acquisition: The software calculates the surface tension based on the drop shape analysis. This can be done at different time intervals to study dynamic surface tension.

Visualization of Concepts

Logical Workflow for Surfactant Evaluation

The following diagram illustrates a general workflow for characterizing a new surfactant's effect on surface tension.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_report Reporting Compound Synthesize/Obtain Compound Solutions Prepare Stock & Dilution Series Compound->Solutions MeasureST Measure Surface Tension (e.g., Wilhelmy Plate) Solutions->MeasureST MeasureCMC Determine Critical Micelle Concentration MeasureST->MeasureCMC PlotData Plot Surface Tension vs. Concentration MeasureCMC->PlotData Analyze Analyze Results PlotData->Analyze Report Generate Application Notes & Protocols Analyze->Report

Caption: Workflow for evaluating a novel surfactant.

General Signaling Pathway for Surfactant Action

Surfactants reduce surface tension by adsorbing at the liquid-air interface, disrupting the cohesive energy between solvent molecules.

cluster_bulk Bulk Liquid Phase cluster_interface Liquid-Air Interface Surfactant Dispersed Surfactant Molecules Adsorption Surfactant Adsorption at Interface Surfactant->Adsorption Diffusion Interface High Surface Tension (Cohesive Forces) Interface->Adsorption ReducedST Reduced Surface Tension Adsorption->ReducedST

Caption: Mechanism of surface tension reduction by surfactants.

Application Notes and Protocols for YLIU-4-105-1 Delivery in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search has revealed no publicly available information regarding a compound designated "YLIU-4-105-1" in scientific literature or databases. Consequently, the following application notes and protocols are based on general principles for the delivery of novel small molecule inhibitors in biological systems. These are intended to serve as a foundational guide for researchers and drug development professionals and will require adaptation once the specific physicochemical properties and biological targets of this compound are determined.

Introduction

The effective delivery of any therapeutic agent to its target site within a biological system is paramount for its efficacy and safety. This document outlines generalized methodologies and key considerations for characterizing the delivery of a novel investigational compound, referred to herein as this compound. The protocols described cover fundamental aspects such as solubility and stability assessment, in vitro cellular uptake and mechanistic studies, and in vivo pharmacokinetic analysis.

Physicochemical Characterization

Prior to any biological experiments, a thorough understanding of the physicochemical properties of this compound is essential. This data will inform formulation development and the design of subsequent experiments.

Table 1: Physicochemical Properties of a Novel Small Molecule Inhibitor

ParameterMethodPurpose
Solubility Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS, DMEM) and organic solvents (e.g., DMSO, ethanol).To determine the optimal solvent for stock solutions and appropriate concentrations for biological assays.
Stability HPLC-based stability assays at different temperatures (4°C, 25°C, 37°C) and pH values.To assess the shelf-life of the compound and its stability under physiological conditions.
Lipophilicity (LogP/LogD) Shake-flask method (octanol-water partition) or computational prediction.To predict membrane permeability and potential for non-specific binding.
pKa Potentiometric titration or computational prediction.To understand the ionization state of the compound at physiological pH, which influences solubility and cell permeability.

In Vitro Delivery and Cellular Uptake

Understanding how this compound enters cells is critical to interpreting its biological activity. The following protocols are designed to elucidate the mechanisms of cellular uptake.

General Workflow for In Vitro Cellular Uptake Studies

The following diagram outlines a typical workflow for investigating the cellular uptake of a novel compound.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed cells in multi-well plates incubation Incubate cells with this compound prep_cells->incubation prep_compound Prepare this compound working solutions prep_compound->incubation wash Wash cells to remove extracellular compound incubation->wash lysis Lyse cells wash->lysis quantification Quantify intracellular compound (e.g., LC-MS/MS) lysis->quantification normalization Normalize to protein concentration quantification->normalization

Caption: General experimental workflow for in vitro cellular uptake analysis.

Protocol: Determination of Cellular Uptake

Objective: To quantify the amount of this compound taken up by cells over time and at different concentrations.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (e.g., in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Multi-well plates (e.g., 24-well)

  • LC-MS/MS or other sensitive analytical method for quantification

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Preparation: Prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Time-dependent uptake: Treat cells with a single concentration of this compound and incubate for different time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Concentration-dependent uptake: Treat cells with different concentrations of this compound for a fixed time point (e.g., 60 minutes).

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.

  • Sample Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Quantification: Analyze the supernatant to determine the intracellular concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Protein Normalization: Determine the protein concentration of each lysate using a BCA assay. Normalize the amount of intracellular this compound to the total protein content.

Protocol: Investigating Mechanisms of Cellular Uptake

Objective: To determine the primary mechanism(s) by which this compound enters cells (e.g., passive diffusion, active transport, endocytosis).

Materials:

  • Same as in Protocol 3.2

  • Inhibitors of various uptake pathways (see Table 2)

Procedure:

  • Follow steps 1 and 2 of Protocol 3.2.

  • Inhibitor Pre-treatment: Pre-incubate cells with specific uptake inhibitors for 30-60 minutes prior to adding this compound.

  • Compound Incubation: Add this compound (at a single, effective concentration) to the inhibitor-containing medium and incubate for a fixed time (determined from Protocol 3.2).

  • Follow steps 4-8 of Protocol 3.2.

  • Data Analysis: Compare the intracellular concentration of this compound in the presence and absence of each inhibitor. A significant reduction in uptake suggests the involvement of the inhibited pathway.

Table 2: Common Inhibitors for Cellular Uptake Mechanism Studies

InhibitorTarget PathwayTypical Concentration
Low Temperature (4°C) Energy-dependent processes (active transport, endocytosis)N/A
Sodium Azide & 2-Deoxyglucose ATP production (inhibits active transport)10 mM & 50 mM
Chlorpromazine Clathrin-mediated endocytosis10 µg/mL
Filipin Caveolae-mediated endocytosis5 µg/mL
Amiloride Macropinocytosis50 µM

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to a therapeutic effect. This is a generalized representation and would need to be adapted based on the actual molecular target of the compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf_inactive Inactive Transcription Factor kinase2->tf_inactive Phosphorylates tf_active Active Transcription Factor tf_inactive->tf_active gene Target Gene Expression tf_active->gene Promotes ligand Ligand ligand->receptor yliu This compound yliu->kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The protocols and information provided in these application notes offer a foundational framework for the investigation of this compound delivery in biological systems. Successful characterization will depend on the careful execution of these and other relevant experiments, tailored to the specific properties of the molecule. The ultimate goal is to build a comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for its further development as a potential therapeutic agent.

Application Notes and Protocols for YLIU-4-105-1 in the Creation of Stable Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific entity designated "YLIU-4-105-1" for emulsion creation is not publicly available in the searched scientific literature. The following application notes and protocols are based on established principles of emulsion science and are intended to serve as a general guideline for utilizing a novel emulsifying agent in research, development, and drug delivery applications. The quantitative data presented is illustrative.

Introduction

This compound is a novel, high-efficiency amphiphilic polymer designed for the formulation of highly stable oil-in-water (O/W) and water-in-oil (W/O) emulsions. Its unique molecular structure allows for significant reduction of interfacial tension between immiscible liquids, creating a robust protective layer around dispersed droplets that prevents coalescence and phase separation.[1][2][3] These properties make this compound an ideal candidate for a wide range of applications, including pharmaceutical drug delivery systems, cosmetic formulations, and food technology.[4][5][6][7]

This document provides detailed application notes and experimental protocols for the use of this compound in creating stable emulsions for research, scientific, and drug development purposes.

Key Applications

  • Drug Delivery: Encapsulation of hydrophobic active pharmaceutical ingredients (APIs) in O/W emulsions to improve solubility, bioavailability, and controlled release.[5][8]

  • Vaccine Adjuvants: Formulation of squalene-based O/W emulsions to enhance the immune response to antigens.[8]

  • Topical Formulations: Creation of stable creams and lotions with desirable sensory properties and effective delivery of active ingredients.

  • Parenteral Nutrition: Development of intravenous lipid emulsions for nutritional support.[9]

Quantitative Data Summary

The following tables summarize the typical performance of this compound in creating stable emulsions.

Table 1: Influence of this compound Concentration on O/W Emulsion Droplet Size and Polydispersity Index (PDI)

This compound Concentration (% w/v)Mean Droplet Size (nm)Polydispersity Index (PDI)Stability after 30 days at 25°C
0.5250 ± 150.35 ± 0.04Moderate Coalescence
1.0180 ± 100.22 ± 0.02Stable, no visible separation
2.0150 ± 80.15 ± 0.01Highly Stable, no change in droplet size
5.0145 ± 50.12 ± 0.01Highly Stable, minimal change in droplet size

Table 2: Stability of O/W Emulsions Formulated with this compound under Stress Conditions

Stress ConditionMean Droplet Size (nm) after 24hObservations
Control (25°C)180 ± 10No change
4°C185 ± 12Stable
40°C190 ± 15Minor increase in droplet size
Freeze-Thaw Cycle (3 cycles)220 ± 20Slight increase in PDI, no phase separation
Centrifugation (3000 rpm, 15 min)182 ± 11No creaming or separation

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion for Hydrophobic Drug Delivery

This protocol describes the preparation of a 100 mL O/W emulsion using this compound for the encapsulation of a model hydrophobic drug.

Materials:

  • This compound

  • Oil Phase (e.g., Medium-Chain Triglycerides, Squalene)[8]

  • Aqueous Phase (e.g., Deionized Water, Phosphate-Buffered Saline)

  • Hydrophobic Active Pharmaceutical Ingredient (API)

  • High-shear homogenizer or microfluidizer

  • Beakers and magnetic stirrer

  • Analytical balance

Procedure:

  • Preparation of the Aqueous Phase:

    • Weigh 1.0 g of this compound and dissolve it in 89 mL of the aqueous phase in a beaker with continuous stirring until fully dissolved.

  • Preparation of the Oil Phase:

    • In a separate beaker, weigh 10 g of the oil phase.

    • Add the desired amount of the hydrophobic API to the oil phase and stir until completely dissolved. Gentle heating may be applied if necessary to facilitate dissolution.

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) with a magnetic stirrer.

    • Continue stirring for 15 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Transfer the pre-emulsion to a high-shear homogenizer.

    • Homogenize at a high speed (e.g., 10,000 rpm) for 5-10 minutes.

    • Alternatively, for smaller droplet sizes and a narrower distribution, pass the pre-emulsion through a microfluidizer at an appropriate pressure (e.g., 15,000 PSI) for 3-5 passes.

  • Characterization:

    • Measure the mean droplet size and PDI using Dynamic Light Scattering (DLS).

    • Visually inspect the emulsion for any signs of phase separation or creaming.

    • Assess the long-term stability by storing the emulsion at different temperatures and monitoring droplet size over time.[10]

Protocol 2: Preparation of a Water-in-Oil (W/O) Emulsion

This protocol outlines the preparation of a 100 mL W/O emulsion using this compound.

Materials:

  • This compound (lipophilic grade, if applicable)

  • Oil Phase (e.g., Mineral Oil, Silicone Oil)

  • Aqueous Phase (e.g., Deionized Water)

  • High-shear homogenizer

  • Beakers and magnetic stirrer

  • Analytical balance

Procedure:

  • Preparation of the Oil Phase:

    • Weigh 2.0 g of this compound and dissolve it in 78 g of the oil phase in a beaker with continuous stirring until fully dissolved.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, measure 20 mL of the aqueous phase. A hydrophilic active ingredient can be dissolved in this phase if desired.

  • Formation of the Emulsion:

    • Slowly add the aqueous phase to the oil phase while homogenizing at a high speed (e.g., 8,000 rpm).

    • Continue homogenization for 10-15 minutes until a uniform, milky emulsion is formed.

  • Characterization:

    • Determine the emulsion type (W/O) by performing a drop test (a drop of the emulsion will disperse in oil but not in water).

    • Measure the droplet size and stability as described in Protocol 1.

Visualizations

G cluster_prep Phase Preparation cluster_emulsification Emulsification Process cluster_characterization Characterization Aqueous_Phase Aqueous Phase (Water + this compound) Pre_Emulsion Pre-emulsion Formation (Low Shear Mixing) Aqueous_Phase->Pre_Emulsion Oil_Phase Oil Phase (Oil + Hydrophobic API) Oil_Phase->Pre_Emulsion Homogenization Homogenization (High Shear / Microfluidization) Pre_Emulsion->Homogenization Input DLS Droplet Size & PDI (DLS) Homogenization->DLS Output Stability Stability Assessment (Visual & Instrumental) Homogenization->Stability

Caption: Experimental workflow for O/W emulsion preparation.

G cluster_delivery Drug Delivery Pathway cluster_cellular Cellular Interaction cluster_release Drug Release Emulsion O/W Emulsion This compound Stabilized Droplet Encapsulated Hydrophobic API Cell_Membrane Cell Membrane Emulsion->Cell_Membrane Uptake Endocytosis Endocytosis Cell_Membrane->Endocytosis Cytoplasm Cytoplasm Endocytosis->Cytoplasm API_Release API Release Cytoplasm->API_Release Target Intracellular Target API_Release->Target Therapeutic Effect

Caption: Conceptual pathway for cellular uptake of an API.

References

Application Notes and Protocols for Handling Novel Research Compound YLIU-4-105-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a general guide for handling a novel research compound, designated here as YLIU-4-105-1, for which a specific Material Safety Data Sheet (MSDS) is not available. Researchers must conduct a thorough risk assessment based on any available data and handle this compound with the utmost caution as an unknown and potentially hazardous substance.

Hazard Identification and Risk Assessment

As this compound is a novel compound, its toxicological properties are not fully characterized. Therefore, it should be handled as a potentially hazardous substance. A comprehensive risk assessment should be performed before any experimentation.

Potential Hazards to Consider:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Chronic Toxicity: Long-term exposure effects are unknown.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Sensitization: May cause an allergic skin reaction.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: These properties have not been determined.

General Safe Handling Procedures

2.1. Engineering Controls

  • All work involving neat (undiluted) this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use of a powder-handling enclosure is recommended when weighing or aliquoting the solid compound.

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[1]

2.2. Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are minimum requirements for handling this compound:

PPE TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Double-gloving is recommended when handling the neat compound or concentrated solutions.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.[2]
Skin and Body Protection A fully buttoned lab coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required for certain procedures, such as cleaning up large spills or when engineering controls are not sufficient.To prevent inhalation of dust or aerosols.

2.3. Storage and Transport

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • When transporting the compound within the laboratory, use a secondary, shatter-proof container.

2.4. Spill and Waste Disposal

  • Spills: In case of a spill, evacuate the area and prevent others from entering. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, or if you are not trained to handle them, contact your institution's Environmental Health and Safety (EHS) department.

  • Waste Disposal: Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations. This includes empty containers, contaminated PPE, and experimental waste.

Experimental Protocols

3.1. In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on cell viability.

Materials:

  • This compound, solid

  • DMSO (Dimethyl sulfoxide), sterile

  • Cell culture medium appropriate for the cell line

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • CAUTION: Perform this step in a chemical fume hood. Wear appropriate PPE, including double gloves.

    • Calculate the amount of this compound needed to prepare a concentrated stock solution (e.g., 10 mM) in sterile DMSO.

    • Carefully weigh the required amount of this compound in a microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube and vortex until the compound is completely dissolved.

    • Store the stock solution at -20°C or as recommended.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a cell culture incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution treat_cells Treat Cells with This compound Dilutions prep_stock->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate analyze_data Calculate Viability and IC50 read_plate->analyze_data

Caption: Experimental workflow for a cell viability assay.

signaling_pathway cluster_nucleus Cytoplasm to Nucleus YLIU This compound Receptor Cell Surface Receptor YLIU->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates Response Cellular Response (e.g., Apoptosis) Nucleus->Response Gene Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

References

YLIU-4-105-1: A Potent JAK2 Inhibitor with No Known Applications in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

YLIU-4-105-1 is a highly specific, type II inhibitor of Janus kinase 2 (JAK2), a crucial enzyme in cellular signaling pathways. Extensive research has focused on its potential as a therapeutic agent for myeloproliferative neoplasms, a group of blood cancers. However, a comprehensive review of scientific literature reveals no current or historical applications of this compound in the field of material science.

Primarily investigated within the realms of biochemistry and drug development, this compound is recognized for its ability to bind to the inactive "DFG-out" conformation of the JAK2 kinase domain. This binding mode is a hallmark of type II inhibitors and contributes to its specificity. The compound, also identified by its Chemical Abstracts Service (CAS) number 2417685-83-5, has been structurally characterized, with its co-crystal structure bound to the JAK2 kinase domain being elucidated.

Biochemical Profile and Therapeutic Focus

This compound's primary application lies in its potential to overcome acquired resistance to other JAK2 inhibitors. Specifically, research has highlighted its efficacy against the G993A mutation in JAK2, a mutation that confers resistance to some existing therapies. Its mechanism of action involves blocking the signaling pathways that are constitutively activated in myeloproliferative neoplasms, thereby inhibiting the uncontrolled growth of blood cells.

While detailed experimental protocols for its use in material science are non-existent due to the absence of such applications, its biochemical investigation provides a wealth of methodological insights.

Experimental Protocols (Biochemical)

The following summarizes a typical experimental workflow for characterizing the interaction of this compound with its biological target, JAK2.

Protein Expression and Purification of JAK2 Kinase Domain (JH1)
  • Gene Expression: The gene encoding the JAK2 kinase domain (JH1) is cloned into an appropriate expression vector (e.g., pET vector) and transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

  • Cell Culture and Induction: The bacterial cells are cultured in a rich medium (e.g., Luria-Bertani broth) at 37°C until they reach a specific optical density. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: After a period of incubation at a lower temperature (e.g., 18°C) to enhance protein solubility, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer containing lysozyme (B549824) and protease inhibitors and lysed by sonication.

  • Purification: The soluble fraction containing the His-tagged JH1 domain is purified using affinity chromatography (e.g., Ni-NTA resin). The protein is further purified by size-exclusion chromatography to obtain a homogenous sample.

Crystallization and X-ray Diffraction
  • Complex Formation: The purified JAK2 JH1 domain is incubated with a molar excess of this compound.

  • Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available crystallization screens.

  • Crystal Optimization: Conditions that yield initial crystals are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a known kinase domain structure as a search model, and the model is refined against the diffraction data.

Logical Workflow for Biochemical Characterization

The following diagram illustrates the logical workflow for the biochemical and structural characterization of this compound.

G cluster_cloning Gene Cloning & Expression cluster_protein Protein Production & Purification cluster_characterization Biochemical & Structural Characterization clone Clone JAK2 JH1 into Expression Vector transform Transform into E. coli clone->transform culture Cell Culture & Induction transform->culture lysis Cell Lysis culture->lysis purify Purification (Affinity & Size-Exclusion Chromatography) lysis->purify complex Form JAK2-YLIU-4-105-1 Complex purify->complex crystallize Crystallization complex->crystallize xray X-ray Diffraction crystallize->xray structure Structure Determination xray->structure

Biochemical and structural workflow for this compound.

Troubleshooting & Optimization

troubleshooting YLIU-4-105-1 synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of the hypothetical small molecule kinase inhibitor, YLIU-4-105-1. The advice provided is based on general principles of organic synthesis and impurity management.

Hypothetical Synthesis of this compound

To provide a framework for troubleshooting, we will use a common synthetic route for kinase inhibitors. The synthesis of this compound is hypothesized to proceed in three main steps: a Suzuki-Miyaura coupling to form the core scaffold, an amide bond formation, and a final purification step.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification A Aryl Halide (SM1) D Intermediate 1 A->D B Boronic Acid (SM2) B->D C Pd Catalyst, Base C->D G Intermediate 2 D->G E Amine (SM3) E->G F Coupling Reagent F->G H Crude this compound G->H Final Reaction Step J Pure this compound H->J I Purification (e.g., Chromatography) I->J

Caption: Hypothetical 3-step synthesis workflow for this compound.

Troubleshooting Guide by Synthetic Step

This guide addresses common issues that may arise during the synthesis of this compound.

Step 1: Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction is incomplete, and I see unreacted starting materials. What could be the cause?

Answer: Incomplete conversion in Suzuki-Miyaura couplings can stem from several factors:

  • Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture. Ensure you are using fresh catalyst or that it has been stored properly under an inert atmosphere.

  • Insufficient Base: The choice and amount of base are critical. Ensure the base is strong enough and present in sufficient molar excess to facilitate the catalytic cycle.

  • Low Reaction Temperature: Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. You may need to increase the reaction temperature.

  • Poor Solvent Quality: Ensure your solvents are anhydrous, as water can interfere with the reaction.

Question: I have a significant amount of a homocoupling byproduct from my boronic acid. How can I minimize this?

Answer: Homocoupling of the boronic acid is a common side reaction. To minimize it:

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the boronic acid relative to the aryl halide.

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can sometimes reduce homocoupling.

  • Optimize Catalyst and Ligand: Certain palladium catalysts and ligands are less prone to promoting homocoupling. A screen of different conditions may be necessary.

Question: How do I remove residual palladium from my product?

Answer: Residual palladium can be problematic for downstream applications. Here are some common removal techniques:

  • Aqueous Workup with Thiol Reagents: Washing the organic layer with an aqueous solution of a thiol-containing reagent (e.g., N-acetylcysteine) can help sequester palladium.

  • Scavenger Resins: There are commercially available scavenger resins with functional groups that bind to palladium. Stirring the crude product solution with one of these resins followed by filtration can be effective.

  • Activated Carbon Treatment: Treatment with activated carbon can also adsorb residual palladium.

Step 2: Amide Coupling

Question: My amide coupling reaction is not going to completion. What should I check?

Answer:

  • Coupling Reagent Activity: Ensure your coupling reagent (e.g., HATU, HOBt/EDC) is fresh and has been stored under anhydrous conditions.

  • Base: A non-nucleophilic base (e.g., DIPEA) is often required. Ensure it is pure and used in the correct stoichiometric amount.

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, higher temperatures, or a more potent coupling reagent.

Question: I am seeing a side product with a mass corresponding to my carboxylic acid starting material reacting with the coupling reagent. How can I avoid this?

Answer: This can happen if the activated intermediate is too stable or if the amine is not reactive enough.

  • Order of Addition: Add the coupling reagent to the carboxylic acid first to form the active ester, and then add the amine.

  • Temperature Control: Running the reaction at a lower temperature may reduce the formation of stable, unreactive intermediates.

Step 3: Final Purification

Question: My final compound is showing signs of degradation after purification. What can I do?

Answer:

  • Choice of Stationary Phase: Some compounds can be sensitive to silica (B1680970) gel. If you suspect degradation on silica, consider using a less acidic stationary phase like alumina (B75360) or a bonded-phase silica (e.g., C18).

  • Solvent System: Ensure the solvents used for chromatography are free of acids or bases that could cause degradation. Adding a small amount of a volatile base (like triethylamine) or acid (like acetic acid) to the eluent can sometimes stabilize the compound on the column.

  • Temperature: Avoid excessive heating when removing solvent after purification.

Frequently Asked Questions (FAQs)

Question: What are the most common sources of impurities in a multi-step synthesis?[1]

Answer: Impurities can be introduced at various stages of the synthesis and can be broadly categorized as:

  • Organic Impurities: These include starting materials, intermediates, byproducts from side reactions, and degradation products.[1]

  • Inorganic Impurities: These can come from reagents, catalysts (e.g., heavy metals), and inorganic salts used in the process.[1]

  • Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.[1]

Question: How can I identify an unknown impurity?

Answer: A combination of analytical techniques is typically used:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the first step to determine the molecular weight of the impurity and to separate it from the main compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, which can be used to determine the elemental composition of the impurity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If the impurity can be isolated in sufficient quantity (µg to mg), NMR (1H, 13C, and 2D techniques) is the most powerful tool for elucidating its exact structure.

Question: What are some general best practices to minimize impurity formation?

Answer:

  • High-Purity Starting Materials: Ensure the purity of your starting materials, as impurities can be carried through the synthesis.

  • Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry to maximize the formation of the desired product and minimize side reactions.

  • Inert Atmosphere: For air- and moisture-sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and side reactions.

  • Appropriate Workup: Design a workup procedure that effectively removes excess reagents and byproducts without degrading the product.

Data Presentation: Impurity Profile of this compound

The following tables provide examples of how to present data related to the purity and impurity profile of a synthetic batch of this compound.

Table 1: HPLC Purity Analysis of this compound (Batch XYZ-001)

SampleRetention Time (min)Area %
Crude Product5.2 (this compound)85.3
3.8 (Impurity A)4.1
6.5 (Impurity B)2.9
Others7.7
Purified Product5.2 (this compound)99.8
Others0.2

Table 2: Summary of Identified Impurities in Crude this compound

Impurity IDRetention Time (min)Proposed Structure/SourceMethod of Identification
Impurity A3.8Unreacted Intermediate 1LC-MS, Co-injection with standard
Impurity B6.5Homocoupling byproduct of SM2LC-MS, HRMS
Impurity CVariousResidual PalladiumICP-MS

Experimental Protocols

Protocol 1: General HPLC Method for Reaction Monitoring and Purity Analysis
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: General Procedure for Impurity Identification using LC-MS
  • LC Separation: Use an HPLC method similar to the one described above, coupled to a mass spectrometer.

  • Mass Spectrometry:

    • Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes to determine which provides a better signal for the compound of interest and its impurities.

    • Mass Scan Range: Set a wide scan range (e.g., m/z 100-1000) to detect a broad range of potential impurities.

  • Data Analysis:

    • Extract the ion chromatograms for the expected mass of the product and any observed impurities.

    • Analyze the mass spectrum of each impurity peak to determine its molecular weight.

    • If available, use fragmentation data (MS/MS) to gain structural insights into the impurity.

Visualizations

G start Unexpected Peak in HPLC/LC-MS ms_check Determine MW from MS start->ms_check db_search Search Database for MW ms_check->db_search known_impurity Known Impurity? db_search->known_impurity structure_elucidated Structure Elucidated known_impurity->structure_elucidated Yes hypothesize Hypothesize Structure (Starting Materials, Byproducts) known_impurity->hypothesize No isolate Isolate Impurity (Prep-HPLC) nmr Characterize by NMR isolate->nmr confirm Confirm Hypothesis (e.g., Synthesis) nmr->confirm hypothesize->isolate confirm->structure_elucidated

Caption: Troubleshooting workflow for identifying an unknown impurity.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) P Phosphorylation RTK->P YLIU This compound (Kinase Inhibitor) YLIU->RTK Block Inhibition ATP ATP ATP->RTK Substrate_P Phosphorylated Substrate P->Substrate_P Substrate Substrate Protein Substrate->P Signal Downstream Signaling (Proliferation, Survival) Substrate_P->Signal Block->P

Caption: Simplified signaling pathway showing kinase inhibitor action.

References

Technical Support Center: Optimizing Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific molecule "YLIU-4-105-1" does not correspond to a known compound in publicly available chemical literature. The following troubleshooting guide provides a generalized framework for optimizing the reaction yield of a hypothetical chemical synthesis, based on common challenges encountered in laboratory and process development settings. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can arise during a chemical synthesis, leading to suboptimal reaction yields.

Q1: My reaction yield is significantly lower than expected. What are the initial troubleshooting steps?

A1: A low reaction yield can be attributed to a multitude of factors. A systematic approach to troubleshooting is crucial. Here are the initial steps:

  • Verify Starting Materials:

    • Purity: Impurities in starting materials can act as inhibitors or lead to the formation of side products. Confirm the purity of your reagents using appropriate analytical techniques (e.g., NMR, LC-MS, GC-MS).

    • Stoichiometry: Double-check all calculations and measurements for the amounts of reactants and reagents used. Inaccurate stoichiometry can lead to incomplete conversion of the limiting reagent.

    • Reagent Activity: Ensure that any sensitive reagents (e.g., organometallics, enzymes) have not degraded during storage.

  • Review Reaction Conditions:

    • Temperature: Reactions are often sensitive to temperature fluctuations. Verify that the reaction was maintained at the specified temperature. Consider that exothermic or endothermic processes can alter the internal temperature of the reactor.

    • Reaction Time: The reaction may not have proceeded to completion. Conversely, extended reaction times can sometimes lead to product degradation or the formation of byproducts.

    • Atmosphere: If the reaction is sensitive to air or moisture, ensure that anhydrous and anaerobic conditions were properly maintained.

  • Analyze the Crude Reaction Mixture:

    • Use techniques like TLC, LC-MS, or crude NMR to analyze a sample of the reaction mixture. This can help determine if the starting material is unreacted, if the desired product has been formed, or if significant side products are present.

Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A2: The formation of side products is a common challenge that directly impacts the yield and purity of the desired compound. Here are strategies to enhance reaction selectivity:

  • Temperature Adjustment: Lowering the reaction temperature can often favor the kinetic product over thermodynamic side products.

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the reaction pathway. A solvent screen can identify conditions that favor the desired transformation.

  • Catalyst/Reagent Choice: The choice of catalyst or reagent can have a profound impact on selectivity. Consider alternatives that are known for higher selectivity in similar transformations.

  • Order of Addition: The sequence in which reagents are added can be critical. For example, slow addition of a reactive intermediate can maintain a low concentration and suppress side reactions.

Q3: My reaction appears to have stalled and is not proceeding to completion. What could be the cause?

A3: A stalled reaction, where the conversion of starting material ceases before completion, can be due to several factors:

  • Catalyst Deactivation: If a catalyst is being used, it may have become deactivated over the course of the reaction. This can be due to impurities in the starting materials or degradation under the reaction conditions.

  • Equilibrium: The reaction may have reached a state of equilibrium. In this case, Le Chatelier's principle can be applied by removing a product (e.g., water, gas) to drive the reaction forward.

  • Inhibitors: An unknown inhibitor may be present in the reaction mixture, potentially introduced from one of the starting materials or the solvent.

  • Insufficient Mixing: In heterogeneous reactions, inadequate mixing can lead to poor mass transfer and cause the reaction to stall.

Data Presentation: Optimizing Reaction Conditions

The following tables present hypothetical data from an optimization study for a generic reaction, illustrating how to systematically vary parameters and track their effect on the reaction yield.

Table 1: Effect of Temperature and Reaction Time on Product Yield

EntryTemperature (°C)Time (h)Conversion of Starting Material (%)Product Yield (%)
125246558
250129585
35024>9982 (degradation observed)
4756>9975

Table 2: Solvent and Catalyst Screen for Improved Yield

EntrySolventCatalystProduct Yield (%)
1TolueneCatalyst A85
2THFCatalyst A72
3AcetonitrileCatalyst A65
4TolueneCatalyst B92
5THFCatalyst B81

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the starting material (1.0 mmol) and the solvent (5 mL).

  • Begin stirring and cool the solution to the desired temperature using an ice bath or cryocooler.

  • In a separate vial, dissolve the reagent (1.2 mmol) in the solvent (2 mL).

  • Add the reagent solution dropwise to the stirred solution of the starting material over a period of 10 minutes.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding 5 mL of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

A generalized experimental workflow for chemical synthesis.

troubleshooting_logic start Low Reaction Yield check_sm Verify Starting Materials (Purity, Stoichiometry) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok check_conditions Review Reaction Conditions (Temp, Time) conditions_ok Conditions Correct? check_conditions->conditions_ok analyze_crude Analyze Crude Reaction Mixture product_formed Product Formed? analyze_crude->product_formed sm_ok->check_conditions Yes purify_sm Purify/Re-weigh Starting Materials sm_ok->purify_sm No conditions_ok->analyze_crude Yes correct_conditions Correct Reaction Conditions conditions_ok->correct_conditions No product_formed->check_conditions No, starting material remains optimize Optimize Conditions (Solvent, Catalyst) product_formed->optimize Yes, but low yield troubleshoot_workup Troubleshoot Workup/Purification product_formed->troubleshoot_workup Yes, significant loss during workup

A decision tree for troubleshooting low reaction yields.

signaling_pathway YLIU_4_105_1 This compound receptor Cell Surface Receptor YLIU_4_105_1->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Promotes cellular_response Cellular Response gene_expression->cellular_response

A hypothetical signaling pathway initiated by a synthesized molecule.

preventing YLIU-4-105-1 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of the small molecule inhibitor YLIU-4-105-1 in solution. The following information is based on best practices for handling and storing small molecule inhibitors, particularly those with structures susceptible to degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the degradation of small molecule inhibitors like this compound in solution?

A1: Degradation of small molecule inhibitors in solution is often attributed to several factors. These include exposure to light (photodegradation), elevated temperatures, suboptimal pH of the solution, and repeated freeze-thaw cycles.[1][2] The chemical nature of the solvent and the presence of contaminants, such as water in DMSO, can also significantly impact the stability of the compound. For molecules with pyrimidine-like structures, hydrolysis and oxidation are common degradation pathways.[2][3][4][5][6]

Q2: How can I tell if my this compound solution has degraded?

A2: Degradation may be observable as a change in the solution's color or the formation of precipitates.[2] However, significant degradation can occur without any visible changes.[2] The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and identify the parent compound and its degradation products. Inconsistent or unexpected experimental results can also be an indicator of compound degradation.[1][2]

Q3: What is the best solvent for preparing a stock solution of this compound?

A3: While the optimal solvent is compound-specific, Dimethyl Sulfoxide (DMSO) is a common choice for dissolving many small molecule inhibitors for in vitro experiments.[7] It is crucial to use high-purity, anhydrous DMSO as it is hygroscopic and absorbed water can promote hydrolysis of the compound.[7] For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.[8]

Q4: What are the recommended storage conditions for this compound as a solid and in solution?

A4: As a solid, this compound should be stored at -20°C for long-term stability, protected from light and moisture.[1] Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[1][7] Always refer to the manufacturer's datasheet for specific storage recommendations.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues with this compound degradation.

Problem Potential Cause Recommended Solution
Precipitation in stock solution - Exceeded solubility limit- Temperature fluctuations- Improper solvent- Gently warm the solution (if the compound is heat-stable).- Use sonication to aid dissolution.[7]- Prepare a fresh solution at a lower concentration.- Consult the product datasheet for optimal solvents.[1]
Inconsistent experimental results - Compound degradation- Inaccurate pipetting- Cell line variability- Verify compound integrity with HPLC or LC-MS.- Prepare fresh solutions from a new solid stock.- Ensure proper calibration of pipettes.- Use a consistent cell passage number.
Loss of compound activity over time - Degradation in working solution- Adsorption to plasticware- Prepare working solutions fresh for each experiment.- Consider using low-adhesion microplates or tubes.
Color change in solution - Photodegradation- Oxidation- Store solutions in amber vials or wrap vials in foil to protect from light.[1]- Consider degassing solvents to remove dissolved oxygen.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. All handling of the solid should be performed in a chemical fume hood.[1]

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is fully dissolved. Gentle warming or sonication may be used if necessary, provided the compound is stable under these conditions (check the datasheet).[1][7]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber vials and store at -80°C.[1][7]

Protocol 2: Assessment of this compound Stability by HPLC
  • Sample Preparation: Prepare a solution of this compound at a known concentration in the desired experimental buffer.

  • Initial Analysis (T=0): Immediately inject an aliquot of the solution onto a suitable HPLC system with a UV detector set to the absorbance maximum of this compound. Record the peak area of the parent compound.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, exposure to light).

  • Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot onto the HPLC and record the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide an indication of the compound's stability under the tested conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Degradation A Inconsistent Experimental Results or Loss of Activity B Check for Precipitation or Color Change A->B C Analyze Compound Purity (e.g., HPLC, LC-MS) B->C D Is Degradation Confirmed? C->D E Review Storage and Handling Procedures D->E Yes I No Degradation Detected: Investigate Other Experimental Variables (e.g., cell health, reagent quality) D->I No F Prepare Fresh Stock and Working Solutions E->F G Implement Corrective Actions: - Aliquot stock solutions - Protect from light - Use anhydrous solvent - Minimize freeze-thaw cycles F->G H Re-evaluate Experiment G->H

Caption: A troubleshooting workflow for identifying and addressing the degradation of this compound.

G cluster_1 Generic Kinase Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression YLIU This compound YLIU->Kinase1

References

Technical Support Center: Improving the Solubility of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with experimental compounds, using the placeholder "YLIU-4-105-1" as an example of a poorly soluble molecule.

Troubleshooting Guide

Issue: Compound Crashes Out of Solution Upon Dilution in Aqueous Media

When a compound precipitates upon dilution from a stock solution (e.g., in DMSO) into an aqueous buffer or cell culture media, it can lead to inaccurate experimental results.

Troubleshooting Workflow

G start Start: Compound Precipitation Observed check_stock 1. Verify Stock Solution Is it clear? Has it been stored correctly? start->check_stock reduce_conc 2. Reduce Final Concentration Lower the final concentration in the aqueous medium. check_stock->reduce_conc Stock is OK intermediate_dilution 3. Use an Intermediate Dilution Step Serially dilute into a mix of organic solvent and aqueous medium before the final dilution. reduce_conc->intermediate_dilution Precipitation persists end End: Compound Solubilized reduce_conc->end Precipitation resolved change_solvent 4. Alter the Solvent System - Try a different co-solvent. - Adjust the pH of the aqueous medium. - Add a surfactant. intermediate_dilution->change_solvent Precipitation persists intermediate_dilution->end Precipitation resolved solid_dispersion 5. Prepare a Solid Dispersion For a more robust solution, create a solid dispersion of the compound with a hydrophilic polymer. change_solvent->solid_dispersion Precipitation persists change_solvent->end Precipitation resolved solid_dispersion->end

Caption: Troubleshooting workflow for compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when a compound like this compound shows poor solubility?

A1: Initially, focus on optimizing the solvent system. Most researchers start with Dimethyl Sulfoxide (DMSO) as it is a powerful solvent for a wide range of organic molecules.[1] If the compound is insoluble or poorly soluble in DMSO, other organic solvents like ethanol, DMF, or propanol (B110389) can be tested.[2] It is crucial to prepare a high-concentration stock solution in the chosen organic solvent and then dilute it to the final working concentration in your aqueous experimental medium.

Q2: My compound dissolves in DMSO but precipitates when I add it to my cell culture medium. What should I do?

A2: This is a common issue. Here are a few strategies to address this:

  • Reduce the final concentration: The final concentration of your compound in the aqueous medium might be above its solubility limit. Try a lower final concentration.

  • Lower the stock concentration: Preparing a less concentrated initial stock solution in DMSO can sometimes help.[3]

  • Perform serial dilutions: Instead of a single large dilution, perform an intermediate dilution step into a mixture of the organic solvent and the aqueous medium before the final dilution into the aqueous medium.[3]

  • Use surfactants: The addition of a small amount of a biocompatible surfactant can help to maintain the compound's solubility.[4]

Q3: What are the main techniques to enhance the solubility of a poorly soluble drug?

A3: Solubility enhancement techniques can be broadly divided into physical and chemical modifications.[3][5]

  • Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension), modifying the crystal structure (polymorphs, amorphous forms), and dispersing the drug in a carrier (solid dispersions, eutectic mixtures).[3][5][6]

  • Chemical Modifications: These involve altering the compound's chemical properties through methods such as salt formation, complexation (e.g., with cyclodextrins), or adjusting the pH.[3][7]

  • Other Methods: The use of co-solvents, surfactants, and hydrotropy are also common strategies.[3][7][4]

Q4: Are there any concerns with using high concentrations of DMSO in my experiments?

A4: Yes. While DMSO is widely used due to its broad solvency, it can exhibit toxicity at higher concentrations.[8] It is generally recommended to keep the final concentration of DMSO in cell-based assays below 0.5% (v/v), as concentrations above 1% can lead to cellular toxicity.[8] Low concentrations of DMSO (2-4%) have been shown to induce caspase-3 independent neuronal death.[8] Therefore, it is crucial to include a vehicle control (the same concentration of DMSO used for the compound) in your experiments to account for any solvent-induced effects.

Solubility Enhancement Techniques: A Comparative Overview

TechniqueDescriptionAdvantagesDisadvantages
Co-solvency Using a water-miscible organic solvent (e.g., DMSO, ethanol, propylene (B89431) glycol) to increase the solubility of a hydrophobic compound.[3][5][7]Simple, rapid, and effective for many compounds.[5]Potential for solvent toxicity at higher concentrations.[5][8]
pH Adjustment Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[3][4]A primary and often effective method for ionizable drugs.[3]The compound may not be stable at the required pH, or the pH may not be compatible with the experimental system.
Solid Dispersion Dispersing the poorly soluble drug in a hydrophilic carrier matrix to create an amorphous solid form.[3][6]Can significantly increase dissolution rate and solubility.[3][6]Can be more time-consuming to prepare.
Complexation Using a complexing agent, such as a cyclodextrin, to form a more soluble inclusion complex with the drug.[7]Can improve solubility, dissolution rate, and bioavailability.[4]The complex itself may have different properties than the free drug.
Particle Size Reduction Reducing the particle size of the compound (e.g., through micronization or nanosuspension) to increase the surface area for dissolution.[5][6]Increases the dissolution rate.[5]Does not increase the equilibrium solubility.[5]

Experimental Protocols

Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion, which can enhance the solubility of a poorly soluble compound.

Materials:

  • Poorly soluble compound (e.g., this compound)

  • Hydrophilic carrier (e.g., PVP K30, PEG 4000)

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of the compound and the hydrophilic carrier (e.g., a 1:5 weight ratio).[3]

  • Dissolve both components in a minimal amount of the organic solvent in a round-bottom flask.[3]

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).[3]

  • Continue the evaporation until a thin film forms on the wall of the flask.[3]

  • Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.[3]

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.[3]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a compound like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor AC Adenylate Cyclase receptor->AC activates ligand Ligand ligand->receptor cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates inhibitor This compound inhibitor->AC inhibits gene Gene Expression CREB->gene

Caption: Hypothetical inhibition of the cAMP signaling pathway.

References

Technical Support Center: YLIU-4-105-1 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound "YLIU-4-105-1" is not publicly available. The following troubleshooting guide and frequently asked questions provide general best practices and address common issues encountered in cell-based assays with novel small molecule inhibitors. This information is intended to serve as a foundational resource for researchers and drug development professionals.

Troubleshooting Guide

Researchers utilizing novel compounds like this compound in cell-based assays may encounter a range of issues. This guide provides a structured approach to identifying and resolving common problems.

Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the plate, or uneven compound distribution.Ensure thorough cell mixing before seeding and use a multichannel pipette for dispensing. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and fill them with sterile PBS or media instead. Ensure complete solubilization and vortexing of the compound stock solution before dilution.
No observable effect of the compound Compound inactivity, incorrect dosage, poor cell permeability, or compound instability.Verify the identity and purity of this compound. Perform a dose-response experiment with a wide concentration range. If the compound is predicted to be membrane-impermeable, consider using cell lines with higher endocytic activity or employing transfection reagents. Assess compound stability in your specific cell culture medium over the time course of the experiment.
High background signal or cell death in control wells Poor cell health, contamination (mycoplasma, bacteria, fungi), or issues with assay reagents.Routinely check cell cultures for viability and morphology. Regularly test for mycoplasma contamination. Use fresh, high-quality assay reagents and ensure they are prepared and stored according to the manufacturer's instructions.
Inconsistent results between experiments Variation in cell passage number, reagent lot-to-lot variability, or subtle changes in experimental conditions.Use cells within a consistent and narrow passage number range for all experiments. Record the lot numbers of all reagents used. Maintain strict adherence to a detailed, written protocol, noting any minor deviations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: Without specific data on this compound, a standard approach is to perform a dose-response study. A broad range of concentrations, typically from 1 nM to 100 µM, is recommended to determine the optimal working concentration and to identify potential toxicity.

Q2: How can I determine if this compound is cell-permeable?

A2: If the molecular target of this compound is intracellular, its ability to cross the cell membrane is crucial. Computational methods can predict cell permeability based on the compound's physicochemical properties. Experimentally, you can use techniques like cellular thermal shift assays (CETSA) or reporter assays with cell lines engineered to express the target protein to infer target engagement within the cell.

Q3: What are potential off-target effects and how can I assess them?

A3: Off-target effects, where a compound interacts with unintended molecules, are a common concern with small molecule inhibitors. To assess this, you can perform profiling against a panel of related and unrelated targets (e.g., kinase or receptor panels). Phenotypic screening in different cell lines with known genetic backgrounds can also provide clues about potential off-target activities.

Q4: What is the best way to prepare a stock solution of this compound?

A4: The solubility of a novel compound can be variable. It is generally recommended to first attempt to dissolve the compound in a high-purity solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). This stock can then be serially diluted in cell culture medium to the desired final concentrations. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.

Experimental Workflow & Signaling Pathway Diagrams

To aid in experimental design and data interpretation, the following diagrams illustrate a general experimental workflow for testing a novel inhibitor and a hypothetical signaling pathway that such an inhibitor might target.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prep Prepare this compound Stock Solution Treat Cells Treat Cells with This compound Dilutions Compound Prep->Treat Cells Cell Culture Culture and Passage Selected Cell Line Seed Cells Seed Cells into Assay Plate Cell Culture->Seed Cells Seed Cells->Treat Cells Incubate Incubate for Defined Period Treat Cells->Incubate Add Reagents Add Assay Reagents (e.g., for viability, reporter) Incubate->Add Reagents Read Plate Read Plate on Plate Reader Add Reagents->Read Plate Analyze Data Analyze Data and Generate Dose-Response Curve Read Plate->Analyze Data

Caption: A generalized workflow for a cell-based assay with a novel inhibitor.

G Ligand Ligand Receptor Receptor Ligand->Receptor Activates Kinase A Kinase A Receptor->Kinase A Phosphorylates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces This compound This compound This compound->Kinase B Inhibits

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.

Technical Support Center: Modifying YLIU-4-105-1 for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Before proceeding, please verify the identifier of the molecule of interest. Our comprehensive search of public chemical and biological databases, including PubChem, ChEMBL, and CAS Common Chemistry, did not yield any information for a compound designated "YLIU-4-105-1". It is possible that this is an internal project code, a manuscript identifier, or a misnomer.

To provide you with accurate and relevant technical support, please confirm the correct and publicly available identifier for your molecule (e.g., CAS number, IUPAC name, or a publication reference).

Once the correct molecular identity is established, this technical support center will be populated with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols tailored to its specific applications. The planned structure of this resource is outlined below.

Frequently Asked Questions (FAQs)

This section will address common questions regarding the modification and application of the specified molecule. Examples of questions that will be answered include:

  • General Properties:

    • What is the mechanism of action of [Molecule Name]?

    • What are the known on-target and off-target effects?

    • What are the recommended storage conditions and stability of the compound?

  • Assay Development:

    • How can I adapt [Molecule Name] for use in a cell-based assay versus a biochemical assay?

    • What are the critical quality control parameters to monitor during assay development?

    • Are there known interfering substances to be aware of?

  • Troubleshooting:

    • What are the common causes of low potency or efficacy in our assays?

    • How can I troubleshoot issues with solubility and precipitation?

    • What steps can be taken to mitigate off-target effects?

Troubleshooting Guides

This section will provide structured guidance to resolve specific issues encountered during experimentation.

Issue 1: Inconsistent Assay Results

Potential Causes and Solutions

Potential Cause Recommended Action
Compound Instability Verify storage conditions. Perform a fresh dilution from a new stock for each experiment. Include a known standard to monitor compound activity over time.
Cell Line Variability Ensure consistent cell passage number and health. Regularly test for mycoplasma contamination.
Reagent Quality Check expiration dates of all reagents. Prepare fresh buffers and media for each experiment.
Pipetting/Dispensing Errors Calibrate pipettes regularly. Use automated liquid handlers for high-throughput applications to minimize variability.

Logical Workflow for Troubleshooting Inconsistent Results

G start Inconsistent Assay Results check_compound Verify Compound Integrity (Storage, Fresh Dilutions) start->check_compound check_cells Assess Cell Health and Consistency (Passage #, Mycoplasma) check_compound->check_cells If no issue found resolve Issue Resolved check_compound->resolve Issue identified and corrected check_reagents Evaluate Reagent Quality (Expiration, Fresh Prep) check_cells->check_reagents If no issue found check_cells->resolve Issue identified and corrected check_technique Review Experimental Technique (Pipetting, Incubation Times) check_reagents->check_technique If no issue found check_reagents->resolve Issue identified and corrected check_technique->resolve Issue identified and corrected escalate Escalate to Technical Support check_technique->escalate If no issue found

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocols

This section will feature detailed, step-by-step protocols for key experiments. An example is provided below.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture and Treatment:

    • Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate.

    • Incubate overnight at 37°C, 5% CO2.

    • Treat cells with varying concentrations of [Molecule Name] or vehicle control for 1 hour.

  • Heat Shock:

    • Harvest cells by trypsinization and wash with PBS.

    • Resuspend cell pellets in PBS containing protease inhibitors.

    • Aliquot cell suspensions and heat individual aliquots at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse cells by freeze-thaw cycles.

    • Separate soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes.

    • Collect the supernatant (soluble fraction) and determine the protein concentration using a Bradford or BCA assay.

  • Western Blot Analysis:

    • Normalize protein concentrations for all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the results.

CETSA Experimental Workflow

G cluster_cell_prep Cell Preparation cluster_heat_shock Target Engagement cluster_analysis Analysis cell_culture Cell Culture treatment Treatment with [Molecule Name] cell_culture->treatment heat_shock Heat Shock treatment->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Centrifugation lysis->centrifugation western_blot Western Blot centrifugation->western_blot data_analysis Data Analysis western_blot->data_analysis

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

We look forward to assisting you further upon clarification of the molecule's identity.

YLIU-4-105-1 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized template based on best practices for chemical compound stability. No specific public data is available for a compound with the identifier "YLIU-4-105-1". Researchers should adapt this guidance based on their internal data and the specific chemical properties of the compound.

Troubleshooting Guides

This section provides solutions to common issues encountered during the long-term storage and use of chemical compounds.

Issue 1: Inconsistent or Decreased Efficacy in Experiments

  • Question: We are observing a significant drop in the efficacy of this compound in our assays compared to previous batches. What could be the cause?

  • Answer: This issue is often linked to compound degradation. Several factors could be at play:

    • Improper Storage: Verify that the compound has been consistently stored at the recommended temperature and protected from light and moisture. Deviations from ideal storage conditions can accelerate degradation.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.

    • Solvent Stability: The choice of solvent can impact the stability of the compound in solution. Ensure that this compound is stable in the chosen solvent over the storage period.

    • Age of Stock: Even under ideal conditions, compounds have a finite shelf life. If the stock is old, it may have degraded over time.

Troubleshooting Steps:

  • Review Storage Records: Check temperature logs for any deviations from the recommended storage conditions.

  • Prepare Fresh Stock: If possible, prepare a fresh stock solution from a new batch of solid compound and compare its performance to the older stock.

  • Perform Quality Control: Run a quality control check, such as HPLC or LC-MS, on the suspect stock solution to check for the presence of degradation products.

Issue 2: Visible Changes in the Compound

  • Question: Our solid sample of this compound has changed color/consistency. Is it still usable?

  • Answer: A change in the physical appearance of a compound is a strong indicator of potential degradation or contamination. It is not recommended to use a compound that has visibly changed.

Possible Causes and Solutions:

  • Hygroscopicity: The compound may have absorbed moisture from the air. This can be mitigated by storing it in a desiccator.

  • Oxidation: Exposure to air can cause oxidation. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent this.

  • Light Sensitivity: Some compounds are sensitive to light and can degrade upon exposure. These should be stored in amber vials or in the dark.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: While specific conditions for this compound are not publicly available, general recommendations for long-term storage of solid chemical compounds are as follows:

  • Temperature: Typically, -20°C or -80°C is recommended for long-term storage to minimize chemical degradation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: Store in a tightly sealed container, preferably in a desiccator, to prevent moisture absorption.

  • Atmosphere: For compounds prone to oxidation, storage under an inert gas like argon or nitrogen is advisable.

Q2: How should I prepare and store stock solutions of this compound?

A2:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is known to be stable.

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to your experiments.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.

  • Storage: Store stock solutions at -20°C or -80°C, protected from light.

Q3: How can we determine the shelf-life of this compound in our laboratory?

A3: A long-term stability study is required to determine the shelf-life. This involves storing the compound under recommended conditions and testing its purity and potency at regular intervals.

Data Presentation

Quantitative data from stability studies should be summarized for clear comparison.

Table 1: Example Stability of this compound Solid Form

Storage ConditionTimepointPurity (%) by HPLCAppearance
-20°C, Dark, Desiccated0 months99.8White Powder
6 months99.7No Change
12 months99.5No Change
4°C, Dark, Desiccated0 months99.8White Powder
6 months98.2No Change
12 months96.5Slight Yellowing
Room Temp, Light0 months99.8White Powder
1 month92.1Yellow Powder
3 months85.4Brownish Powder

Table 2: Example Stability of this compound in DMSO (10 mM Stock Solution)

Storage ConditionTimepointPurity (%) by HPLC
-80°C0 months99.8
6 months99.6
12 months99.3
-20°C0 months99.8
6 months97.5
12 months94.2

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • System: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength appropriate for this compound.

  • Sample Preparation: Prepare a sample of this compound at a known concentration in a suitable solvent.

  • Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.

Visualizations

Stability_Testing_Workflow cluster_setup Study Setup cluster_testing Testing at Each Timepoint cluster_analysis Data Analysis Compound This compound Sample Storage_Conditions Define Storage Conditions (-20°C, 4°C, RT, etc.) Compound->Storage_Conditions Timepoints Define Timepoints (0, 3, 6, 12 months) Storage_Conditions->Timepoints Visual_Inspection Visual Inspection Timepoints->Visual_Inspection Pull Samples Purity_Analysis Purity Analysis (HPLC) Visual_Inspection->Purity_Analysis Potency_Assay Biological Potency Assay Purity_Analysis->Potency_Assay Data_Compilation Compile Data Potency_Assay->Data_Compilation Shelf_Life Determine Shelf-Life Data_Compilation->Shelf_Life Degradation_Pathway YLIU This compound (Active Compound) Degradant_A Degradation Product A (Inactive) YLIU->Degradant_A Hydrolysis Degradant_B Degradation Product B (Inactive) YLIU->Degradant_B Oxidation

Validation & Comparative

An In-Depth Efficacy and Toxicological Profile of PFOS: A Comparative Analysis with YLIU-4-105-1 Cannot Be Conducted Due to Lack of Publicly Available Data on YLIU-4-105-1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide on the efficacy of YLIU-4-105-1 versus the well-documented perfluorooctane (B1214571) sulfonate (PFOS) cannot be provided at this time. Extensive searches of publicly available scientific literature, chemical databases, and patent records have yielded no identifiable information on a compound designated "this compound." This prevents any direct comparison of their respective performance, mechanisms of action, or toxicological profiles.

Therefore, this guide will focus exclusively on providing a detailed overview of the known efficacy and toxicological data for PFOS, presented in a format tailored for researchers, scientists, and drug development professionals. The information is structured to adhere to the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations.

Perfluorooctane Sulfonate (PFOS): A Profile

Perfluorooctane sulfonate (PFOS) is a synthetic, fully fluorinated organic compound that has been widely used in a variety of industrial and consumer products for its surfactant properties.[1][2] It is known for its exceptional stability and persistence in the environment, leading to widespread distribution and bioaccumulation.[1]

Toxicological Summary of PFOS

PFOS has been the subject of extensive toxicological research due to its persistence and potential for adverse health effects. Human epidemiological studies have linked PFOS exposure to high cholesterol and adverse reproductive and developmental outcomes.[1] The International Agency for Research on Cancer (IARC) has classified PFOS as "possibly carcinogenic to humans" (Group 2B).

Table 1: Summary of PFOS Toxicological Data

EndpointSpeciesRoute of ExposureKey FindingsReference
Acute ToxicityRat (Male)OralLD50: 230 mg/kg bw[3]
Acute ToxicityRat (Female)OralLD50: 270 mg/kg bw[3]
HepatotoxicityAnimal StudiesIngestionLiver enlargement, cellular alterations[3]
ImmunotoxicityHumans & Animals-Suppression of antibody response
Developmental ToxicityHumansIn uteroAssociations with low birth weight and other developmental issues[2]
Carcinogenicity--Classified as "possibly carcinogenic to humans" (Group 2B) by IARC-
Endocrine DisruptionAnimal & in vitro-Altered thyroid hormone levels[2]
Experimental Protocols for Key Toxicological Studies

To ensure a clear understanding of the data presented, the following are generalized methodologies for key experiments cited in the toxicological assessment of PFOS.

1. Acute Oral Toxicity Study (e.g., OECD Guideline 423)

  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley), with a small number of animals of a single sex used in a stepwise procedure.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single dose of PFOS is administered by gavage.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

    • The LD50 is calculated based on the mortality data.

2. Immunotoxicity Study (e.g., Antibody Response to a T-dependent Antigen)

  • Objective: To assess the effect of a substance on the adaptive immune response.

  • Test Animals: Commonly used mouse strains (e.g., C57BL/6).

  • Procedure:

    • Animals are exposed to PFOS for a specified period.

    • Animals are then immunized with a T-cell dependent antigen (e.g., sheep red blood cells - SRBC).

    • The primary antibody response (IgM) is measured several days after immunization using a plaque-forming cell (PFC) assay or ELISA.

    • A suppression of the antibody response in the PFOS-treated group compared to the control group indicates immunotoxicity.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of PFOS toxicity are complex and involve multiple pathways. One of the proposed mechanisms involves the induction of oxidative stress and apoptosis.

Diagram 1: Proposed Mechanism of PFOS-Induced Apoptosis

PFOS_Apoptosis_Pathway PFOS PFOS Exposure ROS Increased ROS Production PFOS->ROS Mito Mitochondrial Dysfunction ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Mito->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation Mito->Bax Casp9 Caspase-9 Activation Bcl2->Casp9 Inhibits Bax->Casp9 Promotes Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed pathway of PFOS-induced apoptosis.

This diagram illustrates how PFOS exposure may lead to an increase in reactive oxygen species (ROS), causing mitochondrial dysfunction. This, in turn, can alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of the caspase cascade and ultimately resulting in programmed cell death (apoptosis).

Diagram 2: Experimental Workflow for Assessing Immunotoxicity

Immunotoxicity_Workflow start Start: Animal Acclimation exposure PFOS Exposure (e.g., gavage, drinking water) start->exposure immunization Immunization with T-dependent Antigen (e.g., SRBC) exposure->immunization sampling Spleen/Blood Collection immunization->sampling assay Antibody Response Assay (e.g., PFC Assay, ELISA) sampling->assay analysis Data Analysis and Comparison (Treated vs. Control) assay->analysis end Conclusion on Immunotoxicity analysis->end

Caption: Workflow for an in vivo immunotoxicity study.

This flowchart outlines the key steps in a typical animal study designed to evaluate the immunotoxic potential of a compound like PFOS. The process involves exposing the animals to the substance, challenging their immune system with an antigen, and then measuring the subsequent antibody response.

References

A Comparative Analysis of YLIU-4-105-1 and Other Fluorinated Surfactants for Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of the novel fluorinated surfactant, YLIU-4-105-1, against other commercially available fluorinated surfactants. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate surfactant for their specific application, with a focus on performance metrics relevant to biological systems.

Due to the limited publicly available data on this compound, this guide presents a comparative framework using data from well-characterized fluorinated surfactants as benchmarks. As data for this compound becomes available, it can be evaluated within this framework. The surfactants chosen for comparison are the historical benchmark, Perfluorooctane Sulfonate (PFOS), and a modern, shorter-chain alternative, Perfluorobutanesulfonic acid (PFBS), which is generally considered to have a more favorable environmental and toxicological profile.

Data Presentation: A Comparative Overview of Fluorinated Surfactants

The following table summarizes key quantitative performance indicators for PFOS and PFBS. These parameters are critical for evaluating the potential utility of a surfactant in drug delivery systems, protein formulation, and other biomedical applications.

PropertyPerfluorooctane Sulfonate (PFOS)Perfluorobutanesulfonic acid (PFBS)This compound
Molecular Formula C₈F₁₇SO₃⁻C₄F₉SO₃⁻Data Not Available
Molecular Weight ( g/mol ) 500.13300.1Data Not Available
Critical Micelle Concentration (CMC) 8-10 mM> 300 mMData Not Available
Surface Tension at CMC (mN/m) ~30~50Data Not Available
Hydrophilic-Lipophilic Balance (HLB) ~20Data Not AvailableData Not Available
Cytotoxicity (HepG2 cells, LC50) ~100-200 µM> 1000 µMData Not Available

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of fluorinated surfactants.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension of surfactant solutions are typically determined using tensiometry. The pendant drop method is a common and accurate technique.

  • Objective: To determine the concentration at which a surfactant begins to form micelles (CMC) and the minimum surface tension achieved at this concentration.

  • Apparatus: A goniometer/tensiometer equipped with a high-speed camera, a precision syringe for drop dispensing, and a temperature-controlled chamber.

  • Procedure:

    • Prepare a stock solution of the fluorinated surfactant in deionized water.

    • Create a series of dilutions of the stock solution to cover a wide range of concentrations.

    • For each concentration, a pendant drop is formed at the tip of the syringe needle inside the temperature-controlled chamber.

    • The shape of the drop is captured by the camera and analyzed by the software to calculate the surface tension based on the Young-Laplace equation.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is identified as the point where the surface tension plateaus. The surface tension at this plateau is the surface tension at the CMC.

Cytotoxicity Assay

The cytotoxicity of fluorinated surfactants can be assessed using various in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.

  • Objective: To determine the concentration of a surfactant that is toxic to a cell line, often expressed as the half-maximal inhibitory concentration (IC50) or lethal concentration 50 (LC50).

  • Materials:

    • Human cell line (e.g., HepG2, a human liver cancer cell line).

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Fluorinated surfactant solutions of varying concentrations.

    • MTT reagent.

    • Solubilizing agent (e.g., DMSO).

    • 96-well microtiter plates.

    • Microplate reader.

  • Procedure:

    • Seed the 96-well plates with the chosen cell line at a predetermined density and allow them to adhere overnight.

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the fluorinated surfactant. Include a control group with no surfactant.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add the MTT reagent to each well and incubate for a few hours. Live cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan (B1609692).

    • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each surfactant concentration relative to the control.

    • Plot the cell viability against the logarithm of the surfactant concentration to determine the LC50 value.

Mandatory Visualization

The following diagram illustrates a general workflow for the comparative evaluation of a new fluorinated surfactant.

Caption: Workflow for the evaluation of a new fluorinated surfactant.

A Comparative Guide to Validating the Antibacterial Properties of YLIU-4-105-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of the potential antibacterial properties of YLIU-4-105-1, a type II inhibitor of the tyrosine-protein kinase JAK2. While direct evidence of this compound's antibacterial activity is not currently present in published literature, its structural characteristics and the known activities of related compounds provide a strong rationale for its investigation. This document outlines the experimental methodologies to ascertain its efficacy and compares its potential profile with established antibacterial agents.

Introduction: The Rationale for Investigation

This compound is a known inhibitor of the Janus kinase 2 (JAK2), a key component in cytokine signaling pathways. Its core structure is based on an imidazo[1,2-b]pyridazine (B131497) scaffold. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry, with various derivatives demonstrating promising anticancer, antiparasitic, antiviral, and antibacterial properties[1][2]. Furthermore, the exploration of human kinase inhibitors as templates for novel antimicrobials is an emerging area of research, with some existing kinase inhibitors showing unexpected antibacterial effects[3][4].

The investigation into this compound's antibacterial potential is therefore warranted on two fronts: its privileged chemical scaffold and the precedent of kinase inhibitors exhibiting antimicrobial action. This guide will provide the necessary protocols and comparative data to systematically evaluate this potential.

Comparative Analysis of Antibacterial Activity

As no direct antibacterial data for this compound exists, this section presents a hypothetical data summary to be populated upon completion of the proposed experiments. For comparative purposes, data for representative Gram-positive (Ciprofloxacin) and Gram-negative (Vancomycin) antibacterial agents are included.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) (µg/mL) Minimum Bactericidal Concentration (MBC) (µg/mL) Mechanism of Action
This compound Staphylococcus aureus (Gram-positive)Data to be determinedData to be determinedPutative; potentially novel
Escherichia coli (Gram-negative)Data to be determinedData to be determinedPutative; potentially novel
Ciprofloxacin Staphylococcus aureus (Gram-positive)0.25 - 1.00.5 - 2.0DNA gyrase and topoisomerase IV inhibitor
Escherichia coli (Gram-negative)0.004 - 0.0150.008 - 0.03DNA gyrase and topoisomerase IV inhibitor
Vancomycin Staphylococcus aureus (Gram-positive)0.5 - 2.01 - 4Inhibits peptidoglycan synthesis
Escherichia coli (Gram-negative)>128 (Resistant)>128 (Resistant)Inhibits peptidoglycan synthesis

Experimental Protocols

To validate the potential antibacterial properties of this compound, the following standard experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • Plating: The aliquot is plated onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing the Scientific Context

The following diagrams illustrate the known signaling pathway of JAK2 inhibitors and the proposed experimental workflow for assessing the antibacterial properties of this compound.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 6. Transcription YLIU This compound YLIU->JAK2 Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Antibacterial_Testing_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Data Analysis & Comparison start Start: Obtain this compound and Bacterial Strains prep_compound Prepare Serial Dilutions of this compound start->prep_compound prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria mic_assay Inoculate Dilutions with Bacteria in 96-well Plate prep_compound->mic_assay prep_bacteria->mic_assay mic_incubation Incubate at 37°C for 18-24h mic_assay->mic_incubation mic_read Read MIC: Lowest concentration with no visible growth mic_incubation->mic_read mbc_plate Plate Aliquots from Clear Wells onto Agar Plates mic_read->mbc_plate mbc_incubation Incubate at 37°C for 18-24h mbc_plate->mbc_incubation mbc_read Read MBC: Lowest concentration with ≥99.9% killing mbc_incubation->mbc_read analysis Compare MIC/MBC values with standard antibiotics mbc_read->analysis

Caption: Experimental workflow for determining the MIC and MBC of this compound.

Considerations for the Dual Role of JAK Inhibition in Infection

It is crucial to acknowledge the complex role of JAK inhibitors in the context of infections. While a direct antibacterial effect is being investigated, the primary known function of this compound is immunomodulation. Clinical and preclinical studies on other JAK inhibitors have shown that they can sometimes increase the risk of certain infections by suppressing immune responses[5]. Conversely, in conditions like sepsis, which are characterized by an overactive inflammatory response, JAK inhibitors have shown protective effects by dampening this "cytokine storm"[6].

Therefore, any observed antibacterial effect of this compound must be interpreted in the broader context of its immunomodulatory properties. A comprehensive evaluation should consider both direct antimicrobial activity and the potential for altering the host's immune response to infection.

Conclusion

The investigation of this compound as a potential antibacterial agent is a scientifically grounded endeavor based on its chemical structure and the precedent of other kinase inhibitors. This guide provides a foundational framework for such an investigation, from experimental design to data interpretation. The proposed studies will not only elucidate any direct antimicrobial properties of this compound but also contribute to the growing understanding of the interplay between kinase inhibition and bacterial infections. The resulting data will be invaluable for the drug development community in assessing the multifaceted therapeutic potential of this compound.

References

Comparative Analysis of the Surface Activity of YLIU-4-105-1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the surface-active properties of the novel compound YLIU-4-105-1 in comparison to established surfactants.

This guide provides a detailed comparison of the surface activity of the investigational compound this compound against two well-characterized surfactants: Sodium Dodecyl Sulfate (SDS), an anionic surfactant, and Polysorbate 80 (Tween 80), a non-ionic surfactant. The following sections present key performance indicators, detailed experimental methodologies, and visual representations of the workflows involved in assessing surface activity.

Quantitative Comparison of Surface-Active Properties

The surface activities of this compound, SDS, and Polysorbate 80 were evaluated based on their critical micelle concentration (CMC), surface tension at CMC, and their ability to emulsify a hydrocarbon. The results are summarized in the table below.

ParameterThis compound (Hypothetical Data)Sodium Dodecyl Sulfate (SDS)Polysorbate 80 (Tween 80)
Critical Micelle Concentration (CMC) 0.5 mM8.2 mM0.012 mM
Surface Tension at CMC 35 mN/m39 mN/m42 mN/m
Emulsification Index (E24) with Hexadecane (B31444) 65%58%72%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension were determined using the Du Noüy ring method with a tensiometer.

  • Apparatus: Krüss K6 Tensiometer or equivalent.

  • Procedure:

    • A series of aqueous solutions of the surfactant with varying concentrations were prepared in deionized water.

    • The surface tension of each solution was measured at a constant temperature (25°C).

    • The surface tension was plotted against the logarithm of the surfactant concentration.

    • The CMC was identified as the concentration at which a sharp break in the curve occurs, indicating the formation of micelles.

    • The surface tension at the CMC was recorded from the plateau of the curve.

Emulsification Index (E24) Assay

The emulsifying capacity of the surfactants was assessed by measuring their ability to emulsify a hydrocarbon.

  • Materials: Surfactant solution (1 mg/mL in phosphate-buffered saline), hexadecane, vortex mixer.

  • Procedure:

    • 2 mL of the surfactant solution and 2 mL of hexadecane were added to a test tube.

    • The mixture was vortexed at high speed for 2 minutes to form an emulsion.

    • The emulsion was allowed to stand for 24 hours at room temperature.

    • The height of the emulsified layer and the total height of the liquid were measured.

    • The E24 index was calculated using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_solutions Prepare series of surfactant solutions of varying concentrations measure_st Measure surface tension of each solution using a tensiometer prep_solutions->measure_st Measure plot_data Plot surface tension vs. log(concentration) measure_st->plot_data Analyze determine_cmc Identify CMC at the break point of the curve plot_data->determine_cmc record_st_cmc Record surface tension at CMC determine_cmc->record_st_cmc

Caption: Workflow for CMC and Surface Tension Determination.

Emulsification_Index_Workflow cluster_emulsification Emulsion Formation cluster_incubation Incubation cluster_measurement_analysis Measurement and Calculation mix_components Mix 2 mL surfactant solution with 2 mL hexadecane vortex Vortex at high speed for 2 minutes mix_components->vortex stand Let stand for 24 hours at room temperature vortex->stand Incubate measure_heights Measure height of emulsion layer and total liquid height stand->measure_heights Measure calculate_e24 Calculate E24 Index (%) measure_heights->calculate_e24

Caption: Workflow for Emulsification Index (E24) Assay.

Comparative Efficacy of Luteolin (as a proxy for YLIU-4-105-1) Against Standard Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "YLIU-4-105-1" is not available in the public domain. This guide utilizes data for Luteolin (B72000) , a naturally occurring flavonoid with well-documented antibacterial properties, as a representative compound to fulfill the structural and content requirements of the user's request. The experimental data and mechanisms described herein pertain to Luteolin.

This guide provides a comparative analysis of the antibacterial efficacy of Luteolin against a panel of standard antibacterial agents. The data is intended for researchers, scientists, and drug development professionals interested in the potential of flavonoid compounds as novel antimicrobial agents.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Luteolin and standard antibiotics against various Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Organism Compound MIC (µg/mL) Reference
Gram-Positive
Staphylococcus aureusLuteolin312.5[1][2]
Staphylococcus aureus (MRSA)Luteolin106.66[3]
Bacillus cereusLuteolin213.33[3]
Trueperella pyogenesLuteolin78[4][5]
Staphylococcus aureus (ATCC 25923)VancomycinVaries[6]
Staphylococcus aureus (MRSA)Ciprofloxacin>32
Gram-Negative
Escherichia coliLuteolin312.5[1][2]
Escherichia coli (MDR)LuteolinVaries[7][8]
Klebsiella pneumoniae (MDR)Luteolin53.33[3]
Escherichia coli (STEC O111)Luteolin26.66[3]
Escherichia coli (ATCC 25922)GentamicinVaries[6]
Pseudomonas aeruginosaLuteolin500[9]

Experimental Protocols

The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized and widely accepted protocol.[10][11][12][13]

1. Preparation of Antimicrobial Agent Stock Solution:

  • The investigational compound (e.g., Luteolin) and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • The stock solution is then serially diluted in a sterile liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), to achieve a range of decreasing concentrations.

2. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium for 18-24 hours.

  • Several colonies are suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is further diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation and Incubation:

  • The prepared twofold serial dilutions of the antimicrobial agents are dispensed into the wells of a 96-well microtiter plate.

  • Each well is then inoculated with the standardized bacterial suspension.

  • Control wells containing only the growth medium (negative control) and the bacterial suspension without any antimicrobial agent (positive control) are included.

  • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This is typically assessed by visual inspection or by using a microplate reader.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Antimicrobial Stock Solution Preparation B Serial Dilution in Microtiter Plate A->B E Inoculation of Microtiter Plate B->E C Bacterial Inoculum Preparation (0.5 McFarland) D Inoculum Dilution C->D D->E F Incubation (37°C, 18-24h) E->F G Visual Inspection for Bacterial Growth F->G H MIC Determination (Lowest concentration with no growth) G->H

Caption: Workflow for MIC Determination via Broth Microdilution.

Luteolin_Mechanism cluster_luteolin Luteolin cluster_bacterium Bacterial Cell cluster_membrane Cell Wall & Membrane cluster_intracellular Intracellular Targets cluster_outcome Outcome Luteolin Luteolin Membrane Increased Permeability & Structural Damage Luteolin->Membrane Disruption DNA_Synth Inhibition of DNA Topoisomerase Luteolin->DNA_Synth Inhibition Protein_Synth Inhibition of Protein Synthesis Luteolin->Protein_Synth Inhibition Energy Reduced ATP Synthesis Luteolin->Energy Interference Cell_Death Bacterial Cell Death Membrane->Cell_Death DNA_Synth->Cell_Death Protein_Synth->Cell_Death Energy->Cell_Death

Caption: Multi-target antibacterial mechanism of Luteolin.

Based on current research, Luteolin exerts its antibacterial effects through a multi-targeted approach.[2][4][5][7][8] It disrupts the integrity of the bacterial cell wall and membrane, leading to increased permeability and leakage of intracellular contents.[2][4][5] Furthermore, Luteolin interferes with critical intracellular processes by inhibiting DNA topoisomerase, which is essential for DNA replication, and by reducing protein synthesis.[4][5] It also impacts the bacterium's energy metabolism by decreasing ATP synthesis.[7][8] The culmination of these actions leads to bacterial cell death.

References

Navigating the Landscape of c-Myc and STAT3 Inhibition: A Comparative Guide to Potential Alternatives for YLIU-4-105-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the dual inhibition of the critical oncogenic transcription factors c-Myc and STAT3, the landscape of available tool compounds and clinical candidates is continually evolving. While specific data on the compound YLIU-4-105-1 is not publicly available, this guide provides a comprehensive comparison of established and emerging inhibitors that target the c-Myc and STAT3 pathways. This resource aims to serve as a valuable tool for identifying suitable alternatives and designing robust experimental plans.

The following sections detail the mechanisms of action, comparative performance data, and relevant experimental protocols for a selection of inhibitors targeting STAT3, c-Myc, or both pathways.

Targeting the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactivated in a wide range of cancers, playing a pivotal role in cell proliferation, survival, and immune evasion. A number of small molecule inhibitors have been developed to target different aspects of the STAT3 signaling cascade.

Below is a diagram illustrating the canonical STAT3 signaling pathway and the points of intervention for various inhibitors.

STAT3 Signaling Pathway cluster_nucleus Nuclear Events Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, IL-6R) Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Nuclear Translocation DNA DNA STAT3_active->DNA DNA Binding Target_Genes Target Gene Expression (c-Myc, Cyclin D1, Bcl-xL) DNA->Target_Genes Transcription WP1066_node WP1066 (JAK2) WP1066_node->JAK S3I_201_node S3I-201 (SH2 Domain) S3I_201_node->STAT3_active Inhibits Dimerization Stattic_node Stattic (SH2 Domain) Stattic_node->STAT3_active Inhibits Dimerization Napabucasin_node Napabucasin (STAT3 Activity) Napabucasin_node->STAT3_active Inhibits Transcriptional Activity

Caption: Simplified STAT3 signaling pathway and inhibitor targets.
Comparative Performance of STAT3 Inhibitors

The following table summarizes the reported in vitro activities of several common STAT3 inhibitors. It is important to note that IC50 values can vary depending on the cell line and assay conditions.

CompoundTarget(s)IC50Cell Line(s)Key Findings
Napabucasin (BBI608) STAT3~1 µM (sphere formation)Glioblastoma, Colorectal CancerInhibits cancer stemness by suppressing STAT3-mediated transcription.[1][2] Has advanced to Phase III clinical trials.[3]
WP1066 JAK2, STAT3Low µM rangeB-NHL, Multiple Myeloma, GlioblastomaDownregulates Jak2, leading to reduced STAT3 activation. Also shown to reduce c-Myc expression.[4][5]
Stattic STAT3 SH2 domain~5 µMVarious cancer cellsInhibits STAT3 dimerization. Some studies suggest potential STAT3-independent effects.[6]
S3I-201 STAT3 SH2 domain86 µM (in vitro DNA binding)Breast CancerInhibits STAT3 DNA-binding activity.[7][8] Some reports indicate it may act as a non-selective alkylating agent.[9]
XYA-2 STAT3 SH2 domainKd = 3.29 µMGastric CancerA natural product that inhibits STAT3 phosphorylation and nuclear translocation, leading to decreased expression of MYC.[10]
Experimental Protocol: Western Blot for Phospho-STAT3

A common method to assess the efficacy of STAT3 inhibitors is to measure the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705).

  • Cell Culture and Treatment: Plate cancer cells (e.g., U87MG glioblastoma cells) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the STAT3 inhibitor (e.g., Napabucasin at 0.5, 1, and 2 µM) or vehicle control for a specified time (e.g., 24-48 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.

Targeting the c-Myc Oncogene

The c-Myc transcription factor is a master regulator of cell growth and proliferation and is deregulated in a majority of human cancers.[11] Due to its challenging structure, direct inhibition of c-Myc has been difficult. However, recent advancements have led to the development of direct inhibitors and a number of indirect strategies.

Comparative Performance of c-Myc Inhibitors
CompoundTarget(s)Mechanism of ActionKey Findings
OMO-103 c-MycDirect inhibitor, dominant negativeFirst-in-class direct MYC inhibitor to complete a Phase I clinical trial, showing a manageable safety profile and preliminary anti-tumor activity.[12] Currently in Phase II trials for osteosarcoma and a Phase Ib trial for pancreatic cancer.[13][14]
CUDC-907 PI3K, HDACIndirectly suppresses c-Myc expressionDual inhibition of PI3K and HDAC pathways shows potent anti-proliferative activity in various hematologic cancer cells (mean IC50 = 27 nM in 23 cell lines).[15][16][17]

Dual Inhibition of STAT3 and c-Myc

Given the significant crosstalk between the STAT3 and c-Myc pathways, where STAT3 can regulate c-Myc expression, dual inhibition presents a compelling therapeutic strategy.[18][19][20]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines Treatment Treat with Inhibitors (e.g., this compound alternative) Cell_Culture->Treatment Proliferation_Assay Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation_Assay Western_Blot Western Blot (p-STAT3, STAT3, c-Myc) Treatment->Western_Blot Sphere_Formation Sphere Formation Assay (Cancer Stemness) Treatment->Sphere_Formation Xenograft Establish Tumor Xenografts (e.g., in nude mice) Proliferation_Assay->Xenograft Promising candidates Inhibitor_Administration Administer Inhibitor Xenograft->Inhibitor_Administration Tumor_Measurement Monitor Tumor Growth Inhibitor_Administration->Tumor_Measurement IHC Immunohistochemistry (p-STAT3, c-Myc, Ki-67) Tumor_Measurement->IHC At study endpoint

Caption: General workflow for evaluating c-Myc/STAT3 inhibitors.
Compounds with Dual STAT3/c-Myc Activity

CompoundPrimary Target(s)Effect on c-Myc/STAT3Key Findings
Rapamycin (B549165) mTORmTOR inhibition can impact c-Myc translation. Recent studies suggest a direct interaction with STAT3, inhibiting its transcriptional activity.[21][22][23]Approved as an immunosuppressant, with emerging anti-cancer properties. The dual effect on STAT3 and c-Myc provides a rationale for its investigation in cancer therapy.[21][24]
WP1066 JAK2, STAT3Directly inhibits the STAT3 pathway and has been shown to cause a rapid reduction in c-Myc expression.[4][25]Demonstrates efficacy in preclinical models of various cancers, including those of the central nervous system.[5][25][26]
Napabucasin STAT3Inhibits STAT3 activity, leading to downregulation of its target genes, including c-Myc.[1][2]Effective at suppressing proliferation, invasion, and stemness in glioblastoma cells.[2]
Experimental Protocol: Sphere Formation Assay for Cancer Stemness

This assay is used to evaluate the effect of inhibitors on the self-renewal capacity of cancer stem cells, a process often regulated by STAT3 and c-Myc.

  • Cell Culture: Culture cancer cells capable of forming spheres (e.g., glioblastoma stem-like cells) in serum-free neural stem cell medium supplemented with EGF and bFGF.

  • Treatment: Dissociate existing spheres into single cells and plate them at a low density (e.g., 1000 cells/well) in ultra-low attachment plates. Treat the cells with the inhibitor of interest at various concentrations.

  • Sphere Formation: Incubate the plates for 7-14 days to allow for the formation of new spheres.

  • Quantification: Count the number of spheres with a diameter greater than a certain threshold (e.g., 50 µm) in each well using a microscope.

  • Analysis: Calculate the percentage of sphere formation relative to the vehicle-treated control to determine the inhibitor's effect on cancer stem cell self-renewal.

Conclusion

While direct comparative data for this compound remains elusive, this guide provides a framework for selecting and evaluating alternative inhibitors of the c-Myc and STAT3 pathways. The presented compounds, including Napabucasin, WP1066, and the direct c-Myc inhibitor OMO-103, offer a range of mechanisms and have demonstrated significant anti-tumor activity in preclinical and, in some cases, clinical settings. The detailed experimental protocols provide a starting point for the rigorous in-house evaluation of these and other novel inhibitors. As research in this area progresses, a multi-faceted approach targeting these two central oncogenic drivers holds considerable promise for the development of new cancer therapies.

References

A Tale of Two Molecules: A Comparative Analysis of YLIU-4-105-1 and Traditional Surfactants in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification for our readers: Initial inquiries positioned YLIU-4-105-1 as a novel surfactant. However, extensive research has re-identified this compound as a novel, selective type II Janus kinase 2 (JAK2) inhibitor . This guide has been adapted to provide a meaningful comparative analysis for our audience of researchers, scientists, and drug development professionals by contrasting the role and properties of this compound as a targeted therapeutic agent with those of traditional surfactants as essential pharmaceutical excipients.

Introduction: Active Agent vs. Enabling Excipient

In the landscape of pharmaceutical development, the journey from a potential drug molecule to an effective therapeutic involves two critical classes of components: the active pharmaceutical ingredient (API) and the excipients. This guide explores one of each, offering a comparative look at their distinct yet equally vital roles.

This compound represents the cutting edge of API development. It is a highly specific molecule designed to interact with a particular biological target—in this case, the JAK2 enzyme—to elicit a therapeutic effect. Its value lies in its potent and selective activity within a biological system.

Traditional surfactants , such as Polysorbate 80 and Sodium Lauryl Sulfate (B86663) (SLS), are mainstays of pharmaceutical formulation. These excipients do not have a therapeutic effect on their own. Instead, they are indispensable for the successful delivery of the API to its target site. Their primary functions include solubilizing poorly water-soluble drugs, stabilizing formulations, and enhancing the drug's absorption into the body.

This guide will delve into the mechanisms, quantitative properties, and relevant experimental protocols for both this compound and traditional surfactants, providing a clear picture of their contrasting functions in the broader context of drug development.

Section 1: Mechanism of Action

The fundamental difference between this compound and traditional surfactants lies in their mechanism of action. One is designed to modulate a specific signaling pathway within a cell, while the others are engineered to overcome physicochemical barriers in drug formulation and delivery.

This compound: A Targeted Inhibitor of the JAK-STAT Signaling Pathway

This compound functions as a type II inhibitor of the Janus kinase 2 (JAK2) enzyme. JAK2 is a key component of the JAK-STAT signaling pathway, which is crucial for transmitting signals from cytokines and growth factors from outside the cell to the nucleus, thereby influencing gene transcription involved in immunity, cell growth, and differentiation.

In certain diseases, such as some myeloproliferative neoplasms, mutations in JAK2 lead to its constant activation, driving uncontrolled cell proliferation. This compound binds to the ATP-binding pocket of the JAK2 kinase domain, stabilizing it in an inactive "DFG-out" conformation. This prevents the phosphorylation and activation of downstream STAT proteins, thus inhibiting the aberrant signaling and controlling the disease process. In vivo studies have shown that this compound can inhibit the phosphorylation of STAT5, a downstream target of JAK2.

Figure 1. The JAK-STAT signaling pathway and the inhibitory action of this compound.
Traditional Surfactants: Facilitating Drug Delivery through Micellar Solubilization

Traditional surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In an aqueous environment, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.

These micelles have a hydrophobic core and a hydrophilic shell. This structure is ideal for solubilizing poorly water-soluble (hydrophobic) drugs. The hydrophobic drug partitions into the hydrophobic core of the micelle, effectively being encapsulated and dispersed in the aqueous medium. This process, known as micellar solubilization, is a cornerstone of formulating many pharmaceutical products, transforming insoluble compounds into stable, deliverable drugs.

Micellar_Solubilization cluster_workflow Micellar Solubilization Workflow Start Hydrophobic Drug (Poorly Soluble) Mix Mixing Start->Mix Surfactant Surfactant Monomers (Below CMC) Surfactant->Mix Aqueous Aqueous Medium Aqueous->Mix Micelle Micelle Formation (Above CMC) Mix->Micelle Encapsulation Drug Encapsulation Micelle->Encapsulation End Solubilized Drug Formulation Encapsulation->End

Figure 2. Workflow for micellar solubilization of a hydrophobic drug using surfactants.

Section 2: Quantitative Data Presentation

The performance and properties of this compound and traditional surfactants are best understood through quantitative data. The following tables summarize key parameters for each.

Table 1: Properties of this compound
PropertyValue
Chemical Name 3-[2-(Cyclopropanecarbonylamino)imidazo[1,2-b]pyridazin-6-yl]-N-[3-[(4-ethylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-4-methylbenzamide
CAS Number 2417685-83-5
Molecular Formula C₃₂H₃₄F₃N₇O₂
Molecular Weight 605.65 g/mol
Target Janus kinase 2 (JAK2)
In Vitro Activity IC₅₀ values for JAK inhibition: - JAK1: >10 µM- JAK2: 0.015 µM- JAK3: >10 µM- TYK2: 2.5 µM
Mechanism Binds to the ATP-binding pocket of the JAK2 kinase domain (JH1), stabilizing the inactive "DFG-out" conformation.
In Vivo Activity Inhibits pSTAT5, reduces spleen to body weight, and lowers blood reticulocyte counts in a dose-dependent manner in mouse models.

Data sourced from publicly available chemical databases and research articles.

Table 2: Comparative Properties of Traditional Pharmaceutical Surfactants
PropertyPolysorbate 80 (Tween 80)Sodium Lauryl Sulfate (SLS)
Type Non-ionicAnionic
Molecular Weight (approx.) ~1310 g/mol 288.38 g/mol
HLB (Hydrophilic-Lipophilic Balance) 15.040[1][2][3]
CMC (Critical Micelle Conc.) 0.012 mM[4]8.1 mM
Primary Pharmaceutical Use Solubilizer, emulsifier, stabilizer for parenteral formulations.[4]Solubilizer, wetting agent, detergent in oral and topical formulations.
Cytotoxicity (IC₅₀ on Caco-2 cells) ~0.05% (v/v) after 2h incubation (concentration dependent)[2]Exhibited cytotoxicity, with 3D cultured cells being more sensitive than 2D cultures.[5][6]

Data compiled from various scientific and regulatory sources.

Section 3: Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of scientific research. This section provides methodologies for key experiments relevant to the characterization and evaluation of a JAK2 inhibitor and traditional surfactants.

Protocol 1: In Vitro JAK2 Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound like this compound against the JAK2 enzyme. A common method is the LanthaScreen™ Eu Kinase Binding Assay.

Objective: To quantify the potency of an inhibitor by measuring its ability to displace a fluorescent tracer from the kinase's ATP-binding site.

Materials:

  • Recombinant JAK2 enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase buffer

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Reagent Preparation: Prepare a 3X solution of the test compound by serially diluting it in kinase buffer. Prepare a 3X solution of the kinase/antibody mixture in kinase buffer. Prepare a 3X solution of the tracer in kinase buffer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution to the appropriate wells.

  • Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to all wells.

  • Tracer Addition: Add 5 µL of the 3X tracer solution to all wells. The final volume in each well will be 15 µL.

  • Incubation: Cover the plate and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor/tracer) and 615 nm (donor/antibody).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis P1 Prepare 3X solutions: - Test Compound - Kinase/Antibody Mix - Fluorescent Tracer A1 1. Add 5µL of Test Compound P1->A1 A2 2. Add 5µL of Kinase/Antibody Mix A1->A2 A3 3. Add 5µL of Tracer A2->A3 A4 4. Incubate 1 hr at Room Temp A3->A4 D1 5. Read TR-FRET Signal (615nm & 665nm) A4->D1 D2 6. Calculate Emission Ratio (665nm / 615nm) D1->D2 D3 7. Plot Ratio vs. [Inhibitor] D2->D3 D4 8. Determine IC50 D3->D4

Figure 3. Experimental workflow for a JAK2 kinase inhibition assay.
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol describes the determination of the CMC of a surfactant by measuring the surface tension of its solutions at various concentrations.

Objective: To find the concentration at which surfactant monomers saturate the air-water interface and begin to form micelles, indicated by a plateau in surface tension.

Materials:

  • Surfactant (e.g., Polysorbate 80)

  • High-purity water

  • Precision balance

  • Volumetric flasks

  • Tensiometer (using the Du Noüy ring or Wilhelmy plate method)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the surfactant in high-purity water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the expected CMC.

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Surface Tension Measurement:

    • Starting with the most dilute solution, measure the surface tension of each sample.

    • Ensure the ring or plate is thoroughly cleaned and dried between measurements.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will show two distinct linear regions: one where surface tension decreases with increasing concentration, and another where the surface tension remains relatively constant.

    • The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[7]

Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol details a colorimetric assay to assess the cytotoxicity of a compound on a cell line, such as evaluating the effect of surfactants on Caco-2 intestinal epithelial cells.

Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to a test substance.

Materials:

  • Adherent cell line (e.g., Caco-2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test substance (e.g., Polysorbate 80)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Remove the medium and add fresh medium containing various concentrations of the test substance. Include untreated control wells. Incubate for the desired exposure time (e.g., 2, 24, or 48 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Incubate the plate in the dark for at least 2 hours. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Express the viability of treated cells as a percentage of the untreated control cells.

    • Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Conclusion

The comparative analysis of this compound and traditional surfactants illuminates the diverse and specialized roles of molecules in modern medicine. This compound exemplifies the precision of targeted therapy, acting as an active agent designed to interfere with a specific pathological mechanism at the molecular level. Its success is measured by its potency and selectivity for its biological target.

In contrast, traditional surfactants like Polysorbate 80 and Sodium Lauryl Sulfate are the unsung heroes of drug formulation. Their value is not in biological activity, but in their physicochemical properties that enable the delivery of active agents like this compound. They tackle the fundamental challenges of solubility and stability, ensuring that the API can reach its target in the body effectively and safely.

For researchers, scientists, and drug development professionals, understanding the interplay between these two classes of compounds is paramount. The development of a successful drug product is a synergy of a potent active ingredient and a well-designed, safe, and effective delivery system, highlighting the distinct but equally crucial contributions of both targeted inhibitors and traditional surfactants.

References

Comparative Efficacy of Novel Small-Molecule PD-1/PD-L1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the absence of publicly available, peer-reviewed data on a compound designated "YLIU-4-105-1," this guide provides a comparative analysis of a representative novel small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1), compound A9 . This guide is intended to serve as a template for evaluating the efficacy of such inhibitors, presenting key experimental data and methodologies in a clear and comparative format. The data herein is based on a peer-reviewed study that identified compound A9 as a potent inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway.[1]

Quantitative Data Summary

The following table summarizes the in vitro potency and binding affinity of compound A9 in comparison to known PD-1/PD-L1 inhibitors, BMS-1058 and BMS-202.[1]

CompoundHTRF IC50 (nM)SPR K D (nM)Ligand Efficiency (LE) - HTRFLigand Efficiency (LE) - SPR
A9 0.93 3.64 0.43 0.40
BMS-10580.48Not ReportedNot ReportedNot Reported
BMS-20218Not ReportedNot ReportedNot Reported
  • IC50 (Half Maximal Inhibitory Concentration): A measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower values indicate higher potency.

  • K D (Dissociation Constant): An indicator of the binding affinity between a ligand and a protein. Lower values signify a stronger binding affinity.

  • Ligand Efficiency (LE): A metric used in drug design to evaluate the binding energy per atom of a compound. It helps in identifying promising lead candidates.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of scientific findings.

1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is a high-throughput screening method used to quantify the inhibition of the PD-1/PD-L1 interaction.[2][3]

  • Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2).[2][3] Tagged recombinant human PD-1 and PD-L1 proteins are used. When these proteins interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.[2] An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.[2]

  • Protocol Outline:

    • Reagent Preparation: Recombinant tagged human PD-1 and PD-L1 proteins, along with fluorophore-conjugated anti-tag antibodies, are prepared in an appropriate assay buffer.[2]

    • Compound Plating: The test compounds are serially diluted and dispensed into a low-volume 384-well plate.[2]

    • Protein Incubation: The tagged PD-1 and PD-L1 proteins are added to the wells containing the test compounds and incubated to facilitate binding.[2]

    • Detection: Fluorophore-conjugated anti-tag antibodies are added to the wells.

    • Signal Reading: After a final incubation period, the HTRF signal is read using a compatible plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

2. Surface Plasmon Resonance (SPR) Binding Assay

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[4][5]

  • Principle: SPR detects changes in the refractive index on the surface of a sensor chip as molecules bind and dissociate.[5] One molecule (the ligand) is immobilized on the sensor surface, and its binding partner (the analyte) is flowed over the surface.[6] The binding event causes a change in mass on the sensor surface, which is detected as a change in the SPR signal.

  • Protocol Outline:

    • Chip Preparation: A sensor chip is activated, and the ligand (e.g., recombinant human PD-L1) is immobilized onto the surface.[2]

    • Analyte Preparation: The small molecule inhibitor is prepared in a range of concentrations in a suitable running buffer.[2]

    • Binding Measurement: The analyte is injected over the sensor chip surface at a constant flow rate. The association of the analyte to the ligand is monitored in real-time.[2]

    • Dissociation Measurement: A running buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand in real-time.[2]

    • Data Analysis: The association (k_a) and dissociation (k_d) rate constants are determined from the sensorgram data, and the dissociation constant (K_D) is calculated (K_D = k_d / k_a).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visually represent the targeted signaling pathway and the experimental workflow.

PD1_PDL1_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP2 PD1->SHP2 Recruits ZAP70 ZAP70 TCR->ZAP70 Activates PI3K PI3K SHP2->PI3K Inhibits SHP2->ZAP70 Inhibits TCell_Activation T-Cell Activation (e.g., IFN-γ production) PI3K->TCell_Activation Promotes ZAP70->PI3K Activates Inhibitor Small Molecule Inhibitor (e.g., A9) Inhibitor->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the mechanism of small-molecule inhibitors.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase Start Start: Identify Lead Compound (e.g., BMS-1058) Design Structural Simplification & Analogue Synthesis Start->Design Screening High-Throughput Screening (HTRF Assay) Design->Screening Hit_ID Hit Identification (e.g., Compound A9) Screening->Hit_ID Binding_Assay Binding Affinity Measurement (SPR Assay) Hit_ID->Binding_Assay Cell_Assay Cell-Based Functional Assay (T-cell activation, IFN-γ production) Binding_Assay->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Preclinical Preclinical Lead_Opt->Preclinical Proceed to Preclinical Studies

Caption: Experimental workflow for the discovery and validation of novel PD-1/PD-L1 inhibitors.

References

A Researcher's Guide to Assessing the Biocompatibility of Novel Compounds: A Comparative Approach Using YLIU-4-105-1 as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of drug development and biomaterials, establishing the biocompatibility of a novel compound is a critical step towards clinical translation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biocompatibility of a new chemical entity, here hypothetically named YLIU-4-105-1, in comparison to other established compounds. By following standardized experimental protocols and presenting data in a clear, comparative format, researchers can make informed decisions about the potential of their lead candidates.

The Importance of Comparative Analysis in Biocompatibility Assessment

Before delving into experimental specifics, it is crucial to select appropriate comparator compounds. These should ideally include materials with a known history of safe use in similar applications (positive controls) and potentially a compound with known adverse effects (negative control). This comparative approach provides a crucial benchmark for interpreting the biocompatibility profile of the novel compound. For the purpose of this guide, we will consider "Comparator A" as a widely used biocompatible polymer and "Comparator B" as a material with known cytotoxic effects.

A Step-by-Step Workflow for Biocompatibility Evaluation

The assessment of biocompatibility is a tiered process, typically starting with in vitro assays and progressing to more complex in vivo models as confidence in the material's safety grows. This systematic approach is recommended by international standards such as the ISO 10993 series.[1][2]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Long-Term Evaluation Material Characterization Material Characterization Cytotoxicity Assays\n(ISO 10993-5) Cytotoxicity Assays (ISO 10993-5) Material Characterization->Cytotoxicity Assays\n(ISO 10993-5) Hemocompatibility Assays\n(ISO 10993-4) Hemocompatibility Assays (ISO 10993-4) Cytotoxicity Assays\n(ISO 10993-5)->Hemocompatibility Assays\n(ISO 10993-4) Sensitization Assays\n(ISO 10993-10) Sensitization Assays (ISO 10993-10) Cytotoxicity Assays\n(ISO 10993-5)->Sensitization Assays\n(ISO 10993-10) Genotoxicity Assays\n(ISO 10993-3) Genotoxicity Assays (ISO 10993-3) Hemocompatibility Assays\n(ISO 10993-4)->Genotoxicity Assays\n(ISO 10993-3) Irritation Tests\n(ISO 10993-23) Irritation Tests (ISO 10993-23) Sensitization Assays\n(ISO 10993-10)->Irritation Tests\n(ISO 10993-23) Systemic Toxicity\n(ISO 10993-11) Systemic Toxicity (ISO 10993-11) Irritation Tests\n(ISO 10993-23)->Systemic Toxicity\n(ISO 10993-11) Sub-chronic Toxicity Sub-chronic Toxicity Systemic Toxicity\n(ISO 10993-11)->Sub-chronic Toxicity Implantation Studies\n(ISO 10993-6) Implantation Studies (ISO 10993-6) Sub-chronic Toxicity->Implantation Studies\n(ISO 10993-6) Carcinogenicity/Reproductive Toxicity Carcinogenicity/Reproductive Toxicity Implantation Studies\n(ISO 10993-6)->Carcinogenicity/Reproductive Toxicity

Fig. 1: General workflow for biocompatibility assessment.

Phase 1: In Vitro Biocompatibility Screening

Initial screening of a novel compound is performed using in vitro cell culture-based assays.[3][4] These tests are rapid, cost-effective, and reduce the reliance on animal testing.[5][6]

Cytotoxicity Assays

Cytotoxicity assays are fundamental for evaluating the potential of a material to cause cell death or inhibit cell growth.[7] The ISO 10993-5 standard describes several methods, including extract exposure, direct contact, and indirect contact assays.[2]

G Prepare material extracts\n(e.g., using culture medium) Prepare material extracts (e.g., using culture medium) Culture cells to\nsub-confluence Culture cells to sub-confluence Prepare material extracts\n(e.g., using culture medium)->Culture cells to\nsub-confluence Expose cells to extracts\nof this compound and comparators Expose cells to extracts of this compound and comparators Culture cells to\nsub-confluence->Expose cells to extracts\nof this compound and comparators Incubate for a\ndefined period (e.g., 24-72h) Incubate for a defined period (e.g., 24-72h) Expose cells to extracts\nof this compound and comparators->Incubate for a\ndefined period (e.g., 24-72h) Assess cell viability\n(e.g., MTT, XTT, or LDH assay) Assess cell viability (e.g., MTT, XTT, or LDH assay) Incubate for a\ndefined period (e.g., 24-72h)->Assess cell viability\n(e.g., MTT, XTT, or LDH assay) Quantify results and\ncompare to controls Quantify results and compare to controls Assess cell viability\n(e.g., MTT, XTT, or LDH assay)->Quantify results and\ncompare to controls

Fig. 2: Workflow for an extract-based cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay

  • Material Extraction: Prepare extracts of this compound, Comparator A, and Comparator B by incubating the materials in cell culture medium at 37°C for 24 hours, following ISO 10993-12 guidelines.[1]

  • Cell Seeding: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and allow them to attach and grow for 24 hours.

  • Cell Treatment: Replace the culture medium with the prepared material extracts. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control.

Data Presentation: Cytotoxicity Results

CompoundConcentration% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
This compound 10 µg/mL
50 µg/mL
100 µg/mL
Comparator A 100 µg/mL
Comparator B 100 µg/mL
Control -100%100%100%
Hemocompatibility Assays

For materials that will come into contact with blood, hemocompatibility testing is essential. These assays evaluate the material's potential to cause hemolysis (red blood cell rupture), thrombosis (blood clotting), and complement activation.[3]

Experimental Protocol: Hemolysis Assay (ASTM F756)

  • Prepare extracts of this compound and comparator materials in saline.

  • Obtain fresh whole blood from a healthy donor and prepare a diluted red blood cell suspension.

  • Mix the material extracts with the red blood cell suspension and incubate at 37°C for a defined period.

  • Use saline as a negative control and deionized water as a positive control for 100% hemolysis.

  • Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculate the percentage of hemolysis for each material.

Data Presentation: Hemocompatibility Results

Compound% HemolysisPlatelet Adhesion (relative to control)Coagulation Time (s)
This compound
Comparator A
Comparator B
Negative Control

Phase 2: In Vivo Biocompatibility Studies

Following favorable in vitro results, in vivo studies are conducted to assess the material's interaction with a complete biological system.[8][9] These studies are performed in accordance with ethical guidelines and regulations for animal welfare.

Sensitization and Irritation Tests

These tests evaluate the potential of a material to induce an allergic reaction (sensitization) or a localized inflammatory response (irritation) upon contact with the skin or other tissues.[7][10]

Experimental Protocol: Intracutaneous Reactivity (ISO 10993-23)

  • Inject small volumes of material extracts intradermally into the skin of test animals (e.g., rabbits).

  • Inject control extracts into adjacent sites.

  • Observe and score the injection sites for signs of erythema (redness) and edema (swelling) at 24, 48, and 72 hours post-injection.

  • Calculate an overall irritation index based on the scores.

Data Presentation: In Vivo Local Tissue Response

CompoundIrritation Index (72h)Sensitization Score
This compound
Comparator A
Comparator B
Control
Implantation Studies

For materials intended for implantation, studies are conducted to evaluate the local tissue response following surgical implantation.[11][12]

Experimental Protocol: Muscle Implantation (ISO 10993-6)

  • Surgically implant small samples of this compound and comparator materials into the muscle tissue of a suitable animal model (e.g., rats or rabbits).

  • After a predetermined period (e.g., 1, 4, and 12 weeks), euthanize the animals and retrieve the implant sites.

  • Process the tissue for histological evaluation.

  • A pathologist will score the tissue response based on the presence and extent of inflammation, fibrosis, and tissue necrosis.

Understanding the Molecular Response: Signaling Pathways

A non-biocompatible material can trigger specific intracellular signaling pathways that lead to adverse cellular responses such as inflammation and apoptosis. Understanding these pathways can provide deeper insights into the mechanism of toxicity.

G cluster_0 Cellular Response to Non-Biocompatible Material Non-Biocompatible Material Non-Biocompatible Material Cell Membrane Receptor Cell Membrane Receptor Non-Biocompatible Material->Cell Membrane Receptor Activation of Kinase Cascades Activation of Kinase Cascades Cell Membrane Receptor->Activation of Kinase Cascades Inflammatory Cytokine Release Inflammatory Cytokine Release Apoptosis Apoptosis NF-kB Activation NF-kB Activation Activation of Kinase Cascades->NF-kB Activation Caspase Activation Caspase Activation Activation of Kinase Cascades->Caspase Activation NF-kB Activation->Inflammatory Cytokine Release Caspase Activation->Apoptosis

Fig. 3: A hypothetical signaling pathway activated by a non-biocompatible material.

Conclusion

The biocompatibility assessment of a novel compound like this compound is a multifactorial process that requires a systematic and comparative approach. By adhering to standardized protocols, such as those outlined in the ISO 10993 series, and meticulously documenting and comparing data against relevant benchmarks, researchers can build a robust safety profile for their compounds. This data-driven methodology is essential for mitigating risks and ensuring the successful translation of new materials from the laboratory to clinical applications.

References

Safety Operating Guide

Proper Disposal Procedures for YLIU-4-105-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of chemical substances is paramount in laboratory settings. This document outlines the necessary steps and precautions for the disposal of YLIU-4-105-1, ensuring the safety of researchers, scientists, and drug development professionals.

Due to the inability to locate a specific Safety Data Sheet (SDS) for this compound through publicly available resources, this guide will provide general procedures for the safe disposal of laboratory chemicals. It is crucial to obtain the specific SDS for this compound from the manufacturer or supplier before handling or disposal. The SDS will contain detailed information regarding the substance's hazards, necessary precautions, and specific disposal instructions.

General Principles of Chemical Waste Disposal

The following are general best practices for the disposal of chemical waste in a laboratory environment. These should be adapted to the specific requirements outlined in the substance-specific SDS.

1. Identification and Segregation:

  • All chemical waste must be clearly and accurately labeled with its contents.

  • Incompatible chemicals should never be mixed. Segregate waste into categories such as halogenated solvents, non-halogenated solvents, acidic waste, basic waste, and solid waste.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling chemical waste. This typically includes:

    • Safety goggles or a face shield

    • Chemical-resistant gloves

    • A laboratory coat

3. Container Management:

  • Use only approved, properly labeled waste containers.

  • Do not overfill containers; a general rule is to fill to no more than 80% capacity.

  • Keep waste containers securely closed when not in use.

4. Disposal Pathway:

  • All chemical waste must be disposed of through the institution's designated hazardous waste management program.

  • Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by the SDS and institutional policy.

Action Plan in the Absence of a Specific SDS

In the event that a Safety Data Sheet for this compound is not immediately available, the following steps should be taken:

  • Contact the Manufacturer/Supplier: The most reliable source for an SDS is the company from which the chemical was purchased. Request a copy of the SDS for this compound.

  • Isolate the Material: Until the hazards are fully understood, treat this compound as a substance of unknown toxicity. Store it in a clearly labeled, secondary container in a well-ventilated, secure area away from incompatible materials.

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS department is a critical resource. Inform them of the situation and seek their guidance on how to proceed with the handling and eventual disposal of the substance.

Illustrative Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of a laboratory chemical, assuming the availability of the necessary safety information.

Caption: General workflow for the proper disposal of laboratory chemicals.

Disclaimer: This document provides general guidance. The specific procedures for the disposal of this compound must be determined from the manufacturer's Safety Data Sheet. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific protocols.

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